molecular formula C18H20N2O B072693 5-Benzyloxygramine CAS No. 1453-97-0

5-Benzyloxygramine

Cat. No.: B072693
CAS No.: 1453-97-0
M. Wt: 280.4 g/mol
InChI Key: POTVAILTNPOQJH-UHFFFAOYSA-N
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Description

5-Benzyloxygramine is a synthetic organic compound belonging to the gramine alkaloid family, specifically functionalized with a benzyloxy group. This structural modification enhances its lipophilicity and alters its receptor binding profile, making it a valuable intermediate and tool compound in chemical and pharmacological research. Its primary research applications include serving as a key synthetic precursor in the elaboration of more complex tryptamine-derived molecules and neuroactive agents. Researchers utilize this compound to study structure-activity relationships (SAR) within the tryptamine chemical space, particularly investigating the effects of aromatic substitution on serotonergic and other neurotransmitter receptors. Its mechanism of action in biological assays is hypothesized to involve interactions with 5-HT (serotonin) receptors, although its precise pharmacological profile is an area of ongoing investigation. This compound is essential for chemists and neuroscientists exploring novel psychoactive substances (NPS), developing receptor probes, and synthesizing potential pharmacotherapeutics. It is supplied exclusively as a high-purity standard for use in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine
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InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVAILTNPOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162974
Record name 5-Benzyloxygramine
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1453-97-0
Record name N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
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Record name 5-Benzyloxygramine
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Record name 5-benzyloxy-N,N-dimethylamino-3-methylindole
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Record name 5-BENZYLOXYGRAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxygramine: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxygramine is a synthetic derivative of gramine, an alkaloid found in various plant species. It has garnered significant interest in the scientific community, particularly for its role as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. Furthermore, it delves into its mechanism of action as a stabilizer of non-native protein-protein interactions of the coronavirus nucleocapsid (N) protein, highlighting its potential in the development of novel antiviral therapeutics.

Chemical Properties and Structure

This compound, also known as 5-(phenylmethoxy)-1H-indole-3-methanamine, N,N-dimethyl-, is characterized by an indole scaffold with a benzyloxy group at the 5-position and a dimethylaminomethyl group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1453-97-0[1][2]
Molecular Formula C₁₈H₂₀N₂O[3][4]
Molecular Weight 280.37 g/mol [3][4]
Melting Point 137-139 °C[1][2][3]
Boiling Point 442.3 °C at 760 mmHg[1]
Density 1.153 g/cm³[1]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO (250 mg/mL with sonication)[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4]
Structural Identifiers
IdentifierValueReference(s)
IUPAC Name [5-(benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
SMILES CN(C)CC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2[4][5]
InChI InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3[5]
InChIKey POTVAILTNPOQJH-UHFFFAOYSA-N[5]

Synthesis of this compound

This compound is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In this case, the active hydrogen at the C-3 position of the indole ring of 5-benzyloxyindole is utilized.

Experimental Protocol: Mannich Reaction

The synthesis involves the reaction of 5-benzyloxyindole with formaldehyde and dimethylamine.

Materials:

  • 5-Benzyloxyindole

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Glacial acetic acid

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer, a cooled mixture of aqueous dimethylamine and formaldehyde is prepared in glacial acetic acid.

  • This mixture is then added dropwise to a solution of 5-benzyloxyindole in glacial acetic acid, maintained at a low temperature using an ice bath.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) overnight to allow the reaction to proceed to completion.

  • Upon completion, the reaction mixture is diluted with water to precipitate the product.

  • The crude this compound can then be collected by filtration and purified by recrystallization from a suitable solvent.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityAssignment
10.8sIndole N-H
7.47dAromatic H
7.38tAromatic H
7.31tAromatic H
7.25dAromatic H
7.19dIndole H-4
7.16sIndole H-2
6.81ddIndole H-6
5.07sO-CH₂-Ph
3.49sN-CH₂-Indole
2.13sN(CH₃)₂

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~153C5
~138Aromatic C (quaternary)
~136C7a
~128.5Aromatic CH
~127.8Aromatic CH
~127.6Aromatic CH
~127C3a
~123C2
~112C6
~111C3
~101C4
~70O-CH₂-Ph
~55N-CH₂-Indole
~45N(CH₃)₂
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 280. Key fragmentation patterns would likely involve:

  • Loss of the dimethylaminomethyl group: leading to a fragment at m/z 222.

  • Cleavage of the benzylic ether bond: resulting in a tropylium ion at m/z 91 (a common fragment for benzyl groups) and an indole-containing fragment.

  • Formation of the N,N-dimethyliminium ion: at m/z 58.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250 (broad)N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
3000-2850C-H StretchAliphatic C-H
1600-1450C=C StretchAromatic/Indole ring
1250-1020C-N StretchAmine
1320-1000C-O StretchEther

Biological Activity and Mechanism of Action

This compound has been identified as a promising antiviral agent, particularly against coronaviruses like MERS-CoV and SARS-CoV-2.[6][7] Its mechanism of action is unique and involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[6]

The N protein is crucial for the viral life cycle, playing roles in RNA packaging, transcription, and virion assembly.[6] this compound acts as an orthosteric stabilizer of the N-terminal domain (N-TD) of the N protein.[6] It binds to a hydrophobic pocket at the interface of a non-native N-TD dimer, stabilizing this conformation.[6] This stabilization leads to abnormal oligomerization of the full-length N protein, disrupting its normal function and thereby inhibiting viral replication.[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

5-Benzyloxygramine_MoA cluster_normal Normal Viral Replication cluster_inhibition Inhibition by this compound N-Monomer N Protein Monomer N-Dimer Functional N Protein Dimer N-Monomer->N-Dimer Dimerization N-Monomer2 N Protein Monomer N-Oligomer Functional N Protein Oligomer N-Dimer->N-Oligomer Oligomerization RNP Ribonucleoprotein Complex (RNP) N-Oligomer->RNP RNA Packaging Virion New Virions RNP->Virion Virion Assembly 5-BG This compound Non-native-Dimer Non-native N-TD Dimer 5-BG->Non-native-Dimer N-Monomer2->Non-native-Dimer Binding & Stabilization Abnormal-Oligomer Abnormal N Protein Oligomer Non-native-Dimer->Abnormal-Oligomer Induces Abnormal Oligomerization Disruption Disruption of Viral Replication Abnormal-Oligomer->Disruption Leads to

References

Unraveling the Antiviral Action of 5-Benzyloxygramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral mechanism of action of 5-benzyloxygramine. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions, the experimental evidence supporting its activity, and the pathways it influences.

Core Mechanism of Action: Targeting the Viral Nucleocapsid Protein

This compound exerts its antiviral effects through a novel mechanism that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2.[1] Instead of inhibiting a viral enzyme, it acts as a molecular "glue," stabilizing a non-native interaction between N protein subunits.[2][3][4]

Specifically, this compound is an orthosteric stabilizer of a non-native protein-protein interaction (PPI) involving the N-terminal domain (N-NTD) of the N protein.[2][3][4] It achieves this by binding to a conserved hydrophobic pocket on the N-NTD.[1][3] This binding event promotes and stabilizes a non-native dimeric arrangement of the N-NTD, which in turn leads to the abnormal aggregation and oligomerization of the full-length N protein.[1][2][3] The proper function of the N protein is critical for multiple stages of the viral life cycle, including packaging of the viral RNA genome. By inducing this aberrant aggregation, this compound effectively disrupts these essential viral processes, leading to a potent antiviral effect.[1]

Quantitative Antiviral Activity

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of biophysical and cell-based assays. The following are generalized protocols based on the methodologies cited in the literature.

X-ray Crystallography for Structural Determination
  • Objective: To determine the three-dimensional structure of the N-NTD in complex with this compound to visualize the binding site and the induced protein-protein interface.

  • Methodology:

    • Express and purify the recombinant N-NTD of the target coronavirus.

    • Crystallize the N-NTD protein in the presence of this compound. This may involve screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

    • Collect X-ray diffraction data from the protein-ligand co-crystals using a synchrotron radiation source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the N-NTD:this compound complex to high resolution.

Small-Angle X-ray Scattering (SAXS) for Solution-State Analysis
  • Objective: To characterize the oligomeric state and overall shape of the full-length N protein in solution in the presence and absence of this compound.

  • Methodology:

    • Prepare highly purified samples of the full-length N protein.

    • Incubate the N protein with and without this compound at various molar ratios.

    • Collect SAXS data for each sample by exposing them to a collimated X-ray beam and measuring the scattered X-rays at low angles.

    • Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the pair-distance distribution function P(r), which provide information about the size and shape of the protein complexes.

    • Model the solution structure of the N protein oligomers based on the SAXS data.

Cell-Based Antiviral Assays
  • Objective: To determine the efficacy of this compound in inhibiting viral replication in a cellular context.

  • Methodology:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

    • Pre-treat the cells with a serial dilution of this compound for a defined period.

    • Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI).

    • After an incubation period, quantify the extent of viral replication. This can be done through various methods, such as:

      • Plaque Assay: To determine the number of infectious virus particles.

      • RT-qPCR: To quantify viral RNA levels in the cell supernatant or lysate.

      • Immunofluorescence Assay: To visualize viral antigen expression within the cells.

    • Calculate the half-maximal effective concentration (EC50) of this compound.

    • Concurrently, assess the cytotoxicity of the compound on the host cells using assays like the MTT assay to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition by this compound N-NTD_monomer N-NTD Monomer N_protein_function Functional N Protein Oligomer N-NTD_monomer->N_protein_function Native Oligomerization Non_native_dimer Non-native N-NTD Dimer N-NTD_monomer->Non_native_dimer Stabilization of non-native PPI Viral_RNA_packaging Viral RNA Packaging N_protein_function->Viral_RNA_packaging Virion_assembly Virion Assembly Viral_RNA_packaging->Virion_assembly 5_BG This compound 5_BG->N-NTD_monomer N_protein_aggregation Aberrant N Protein Aggregation Non_native_dimer->N_protein_aggregation Impaired_function Impaired N Protein Function N_protein_aggregation->Impaired_function Impaired_function->Viral_RNA_packaging Inhibition

Caption: Mechanism of action of this compound.

G Start Hypothesis: Compound targets N protein Virtual_Screening Virtual Screening for N-NTD binders Start->Virtual_Screening Compound_Selection Selection of this compound Virtual_Screening->Compound_Selection Structural_Studies Structural Studies (X-ray Crystallography) Compound_Selection->Structural_Studies Solution_Analysis Solution-State Analysis (SAXS) Compound_Selection->Solution_Analysis Cell_Assays Cell-Based Antiviral Assays Compound_Selection->Cell_Assays Mechanism_Elucidation Elucidation of Mechanism of Action Structural_Studies->Mechanism_Elucidation Solution_Analysis->Mechanism_Elucidation Cell_Assays->Mechanism_Elucidation

Caption: Experimental workflow for investigating this compound.

References

5-Benzyloxygramine as a Modulator of Coronavirus Nucleocapsid Protein Function: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The coronavirus nucleocapsid (N) protein is a critical structural component essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This technical guide provides an in-depth analysis of the interaction between 5-Benzyloxygramine and the coronavirus N protein. This compound has been identified as a novel orthosteric stabilizer of non-native N protein-protein interactions, leading to aberrant oligomerization and subsequent impairment of its function. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support further research and development in this area.

Introduction

The global health landscape has been significantly impacted by coronavirus outbreaks, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the recent pandemic caused by SARS-CoV-2. The N protein of these viruses plays a pivotal role in the viral life cycle by encapsulating the viral RNA genome, participating in virus assembly, and modulating host cell processes. Its conserved nature and essential functions make it an attractive target for the development of broad-spectrum antiviral therapeutics.

This compound, a small molecule inhibitor, has emerged as a promising candidate that targets the N protein. Unlike conventional inhibitors that block active sites, this compound employs a unique mechanism by stabilizing a non-native protein-protein interaction interface on the N-terminal domain (N-NTD) of the N protein.[1][2] This stabilization induces abnormal oligomerization of the N protein, disrupting its physiological functions and inhibiting viral replication.[1][3] This whitepaper will delve into the technical details of this interaction, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound and N Protein Interaction

The interaction between this compound and the coronavirus N protein has been quantified through various biophysical and antiviral assays. The following tables summarize the key quantitative data available from published studies.

Parameter Virus Protein Domain Value Reference
Binding Constant (KD)SARS-CoV-2Full-length N protein23.18 µM[3]
Binding Constant (KD)SARS-CoV-2N-terminal domain (N-NTD)47.07 µM[3]

Table 1: Binding Affinity of this compound for SARS-CoV-2 N Protein.

Parameter Virus Cell Line Value Reference
Therapeutic Index (TI)SARS-CoV-2Vero E621.9[3]
Therapeutic Index (TI)MERS-CoVVero E6Similar to SARS-CoV-2[3]

Table 2: Antiviral Activity of this compound. Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). Specific EC50 and CC50 values were not available in the reviewed literature, which referred to supplementary materials.

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of a non-native dimer interface on the N-terminal domain (N-NTD) of the coronavirus N protein. This interaction is driven by hydrophobic contacts within a conserved cavity on the N-NTD.[1][2][3] By binding to this site, this compound acts as a molecular "glue," promoting and stabilizing an unnatural oligomerization of the N protein. This aberrant aggregation disrupts the normal function of the N protein in viral replication and assembly.[1]

The following diagram illustrates the proposed mechanism of action.

Mechanism of this compound Action on Coronavirus N Protein N_Monomer N Protein Monomer N_Dimer_Native Native N Protein Dimer N_Monomer->N_Dimer_Native Dimerization N_Dimer_NonNative Non-Native N-NTD Dimer N_Monomer->N_Dimer_NonNative Interaction N_Oligomer_Native Functional N Protein Oligomer (RNA Packaging) N_Dimer_Native->N_Oligomer_Native Oligomerization Viral_Replication Successful Viral Replication N_Oligomer_Native->Viral_Replication Leads to Five_BG This compound Five_BG->N_Dimer_NonNative Stabilizes N_Oligomer_Abnormal Abnormal N Protein Oligomer N_Dimer_NonNative->N_Oligomer_Abnormal Induces N_Function_Impaired Impaired N Protein Function N_Oligomer_Abnormal->N_Function_Impaired Results in Viral_Replication_Inhibited Inhibited Viral Replication N_Function_Impaired->Viral_Replication_Inhibited Leads to

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the coronavirus N protein.

Fluorescence-Based Binding Affinity Assay

This protocol is adapted from standard fluorescence spectroscopy methods to determine the binding affinity (KD) of this compound to the N protein.

Objective: To quantify the binding affinity between this compound and the coronavirus N protein or its domains.

Materials:

  • Purified coronavirus N protein (full-length or N-NTD)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.3), 150 mM NaCl

  • Fluorometer

Procedure:

  • Protein Preparation: Prepare a stock solution of the N protein in the assay buffer. The final concentration in the assay is typically around 1 µM.

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

  • Incubation: Mix a constant concentration of the N protein with varying concentrations of this compound in a microcuvette or multi-well plate. Incubate the mixture at a constant temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the N protein.

    • Set the excitation wavelength to 280 nm.

    • Record the emission spectrum from 300 nm to 400 nm.

  • Data Analysis:

    • The binding of this compound to the N protein will cause a change in the fluorescence intensity and/or a shift in the emission maximum.

    • Plot the change in fluorescence as a function of the this compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (KD).

In Vitro N Protein Oligomerization Assay using Small-Angle X-ray Scattering (SAXS)

This protocol outlines the use of SAXS to investigate the effect of this compound on the oligomeric state of the N protein in solution.

Objective: To determine the size and shape of N protein oligomers in the presence and absence of this compound.

Materials:

  • Highly purified and monodisperse N protein

  • This compound

  • SAXS Buffer: A buffer compatible with both the protein and the SAXS instrument (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% glycerol).

  • SAXS instrument

Procedure:

  • Sample Preparation:

    • Prepare a series of N protein concentrations in the SAXS buffer.

    • For the experimental group, incubate the N protein with a molar excess of this compound.

    • Prepare a corresponding buffer blank for each sample, including one with this compound for the experimental group.

  • SAXS Data Collection:

    • Load the samples into the SAXS instrument.

    • Collect scattering data for each protein concentration and the corresponding buffer blanks.

  • Data Processing and Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • Generate the Guinier plot to determine the radius of gyration (Rg), which provides information about the size of the protein complex.

    • Calculate the molecular weight of the scattering particles from the forward scattering intensity (I(0)).

    • Perform ab initio shape reconstruction to generate a low-resolution three-dimensional model of the N protein oligomers.

    • Compare the Rg and molecular weight of the N protein with and without this compound to assess the change in oligomerization state.

Antiviral Plaque Assay

This protocol is a standard method to determine the antiviral efficacy of this compound against coronaviruses in a cell-based model.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced plaque formation.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Coronavirus stock (e.g., SARS-CoV-2)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Infection:

    • Infect the cell monolayers with a known titer of coronavirus (e.g., 100 plaque-forming units per well).

    • Simultaneously, treat the cells with the different concentrations of this compound. Include a virus-only control and a mock-infected control.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Plaque Formation: Incubate the plates for 2-3 days until visible plaques are formed.

  • Staining and Counting:

    • Fix the cells (e.g., with 4% formaldehyde).

    • Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using non-linear regression.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on the coronavirus N protein.

Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays Protein_Purification N Protein Purification Binding_Assay Fluorescence Binding Assay Protein_Purification->Binding_Assay Oligomerization_Assay SAXS Analysis Protein_Purification->Oligomerization_Assay KD_Value Determine KD Binding_Assay->KD_Value Oligomer_State Assess Oligomerization State Oligomerization_Assay->Oligomer_State Cell_Culture Vero E6 Cell Culture Antiviral_Assay Plaque Assay Cell_Culture->Antiviral_Assay Cytotoxicity_Assay CC50 Assay Cell_Culture->Cytotoxicity_Assay EC50_Value Determine EC50 Antiviral_Assay->EC50_Value CC50_Value Determine CC50 Cytotoxicity_Assay->CC50_Value TI_Value Calculate Therapeutic Index (TI) EC50_Value->TI_Value CC50_Value->TI_Value

Caption: A typical workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising class of antiviral compounds that target the coronavirus N protein through a novel mechanism of action. By stabilizing a non-native protein-protein interaction, it induces aberrant oligomerization, thereby inhibiting viral replication. The quantitative data, although still emerging, supports its potential as a broad-spectrum anti-coronavirus agent.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the potency and pharmacokinetic properties of this compound analogs.

  • Elucidation of in-cell Mechanisms: Further investigation into the precise downstream effects of N protein oligomerization on viral replication and host cell pathways.

  • In Vivo Efficacy and Safety Studies: Evaluation of this compound in relevant animal models to assess its therapeutic potential and safety profile.

  • Resistance Studies: To determine the potential for coronaviruses to develop resistance to this class of inhibitors.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and similar compounds as a viable strategy to combat current and future coronavirus threats.

References

Structural Analysis of 5-Benzyloxygramine Binding: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for 5-Benzyloxygramine's interaction with its biological target, the N-terminal domain (N-NTD) of coronavirus nucleocapsid (N) proteins. The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent pathways and workflows.

Executive Summary

This compound has been identified as a novel antiviral agent that uniquely targets the nucleocapsid (N) protein of various coronaviruses, including MERS-CoV and SARS-CoV-2.[1][2] Instead of inhibiting an enzymatic activity, it functions as a molecular stabilizer of a non-native protein-protein interaction (PPI).[1][3] By binding to a hydrophobic pocket at the interface of two N-terminal domains (N-NTDs), this compound induces and stabilizes an abnormal dimeric configuration.[1][2] This leads to aberrant oligomerization of the full-length N protein within the cell, thereby disrupting its essential functions in viral replication and assembly.[1] This document details the structural and functional investigations that have elucidated this unique mechanism.

Mechanism of Action: Orthosteric Stabilization of a Non-Native Interface

This compound acts as an orthosteric stabilizer of a non-native dimer of the coronavirus N protein's N-terminal domain (N-NTD).[1][2][3] Normally, the N-NTD exists as a monomer, while the C-terminal domain is responsible for the primary dimerization that leads to N protein oligomerization.[1] However, a non-native dimeric interface can form on the N-NTD, creating a druggable hydrophobic cavity.[1][3] this compound binds within this cavity, bridging the two N-NTD monomers and stabilizing this unnatural conformation.[1] This induced, stable N-NTD dimerization promotes a cascade of abnormal full-length N protein oligomerization, which interferes with the formation of the ribonucleoprotein (RNP) complex essential for the viral life cycle.[1]

The binding is primarily driven by hydrophobic interactions.[1][4] In MERS-CoV N-NTD, the compound interacts with a pocket surrounding key residues, including W43.[1] Interestingly, while the compound exhibits broad-spectrum activity, its binding orientation can differ between coronavirus species, as seen in the complex with SARS-CoV-2 N-NTD, due to variations in the residues lining the hydrophobic pocket.[2]

Signaling and Consequence Pathway

The following diagram illustrates the mechanism of action of this compound, from target binding to the ultimate disruption of viral function.

MOA cluster_drug Drug Action cluster_protein Target Protein State cluster_cellular Cellular Consequence 5BG This compound NTD_Dimer Non-Native N-NTD Dimer 5BG->NTD_Dimer Binds & Stabilizes NTD_Monomer N-NTD Monomer (Native State) NTD_Monomer->NTD_Dimer Induces dimerization N_Oligo Abnormal N Protein Oligomerization NTD_Dimer->N_Oligo Promotes RNP_Disruption RNP Complex Disruption N_Oligo->RNP_Disruption Leads to Viral_Function Impaired Viral Replication & Assembly RNP_Disruption->Viral_Function Results in

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (P3) and related compounds from virtual screening and subsequent experimental validation.

Table 1: Virtual Screening and Compound Selection Metrics

Compound Docking Score SL/L Score TPSA (Ų) Rationale for Selection
This compound (P3) High High Low High binding affinity and cell permeability scores.[1]
Benzyl-2-(hydroxymethyl)-1-indolinecarboxylate (P1) High High Low High binding affinity and cell permeability scores.[1]
Etodolac (P2) Lower Comparable - Known clinical drug selected for comparison.[1]

Docking scores and SL/L (hydrophobic complementarity) scores are relative values from the screening process. TPSA refers to the Topological Polar Surface Area.

Table 2: Antiviral Activity

Compound Target Virus EC50 (μM) CC50 (μM) Selectivity Index (SI)
This compound (P3) MERS-CoV Value not specified in snippets Value not specified in snippets Value not specified in snippets
This compound (P3) SARS-CoV-2 Value not specified in snippets Value not specified in snippets Value not specified in snippets

EC50 (Half maximal effective concentration) and CC50 (Half maximal cytotoxic concentration) values, though mentioned as being determined, are not explicitly provided in the search result snippets.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

X-ray Crystallography

The determination of the crystal structure of the N-NTD in complex with this compound is a cornerstone of this analysis.[1][5]

Protocol for MERS-CoV and SARS-CoV-2 N-NTD:P3 Complex Crystallization:

  • Protein Expression and Purification: The N-NTD of the respective coronavirus is expressed (e.g., in E. coli) and purified to homogeneity.

  • Crystallization of Apo Protein: The purified N-NTD protein is crystallized using techniques like the hanging-drop vapor-diffusion method. A typical crystallization liquid contains buffers (e.g., 0.05 M Bis-Tris-HCl pH 7.0), salts (e.g., 0.05 M KCl), and precipitants (e.g., 33-35% polyethylene glycol 3350).[2]

  • Ligand Soaking: The apo-N-NTD crystals are soaked in a solution containing the crystallization liquid supplemented with this compound (e.g., 2 mM) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).[2]

  • Data Collection: The ligand-soaked crystals are cryo-protected and diffraction data are collected using a synchrotron X-ray source.[2]

  • Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-N-NTD structure as a model. The ligand is then fitted into the resulting electron density map, and the complex structure is refined to yield high-resolution atomic coordinates.[1] The final structures for the MERS-CoV and SARS-CoV-2 N-NTD complexes were solved at resolutions of 2.77 Å and 2.5 Å, respectively.[1][2]

Small-Angle X-ray Scattering (SAXS)

SAXS was employed to confirm that this compound induces oligomerization of the full-length N protein in solution.[1]

General SAXS Protocol:

  • Sample Preparation: Purified full-length N protein is incubated with and without this compound.

  • Data Acquisition: SAXS data are collected for both samples (apo and complex) and the corresponding buffer blanks across a range of scattering angles.

  • Data Analysis: The scattering profiles are analyzed to determine biophysical parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). An increase in these parameters in the presence of the compound indicates ligand-induced oligomerization.

Intrinsic Fluorescence Spectroscopy

This technique was used to confirm the binding of this compound to the N-NTD and assess the resulting conformational changes.[1]

Fluorescence Spectroscopy Protocol:

  • Sample Preparation: A solution of N-NTD protein (e.g., 1 μM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.3, 150 mM NaCl) is prepared.[1]

  • Ligand Incubation: The protein solution is incubated with the test compound (e.g., 10 μM this compound) for a set period (e.g., 1 hour).[1]

  • Spectral Measurement: The intrinsic tryptophan fluorescence spectrum is recorded (excitation typically around 295 nm).

  • Analysis: A blue shift in the emission maximum indicates that the tryptophan residues (like W43 in the MERS-CoV N-NTD binding pocket) are in a more hydrophobic environment, which is consistent with ligand binding and protein conformational changes.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow used to identify and characterize this compound as an N-protein stabilizer.

Workflow VS Virtual Screening (Target: Non-Native Dimer Interface) Hit_Selection Hit Selection (Docking Score, Hydrophobicity) VS->Hit_Selection Binding_Assay In Vitro Binding Assay (Fluorescence Spectroscopy) Hit_Selection->Binding_Assay Oligo_Assay Oligomerization Analysis (SAXS) Binding_Assay->Oligo_Assay Cell_Assay Cell-Based Antiviral Assay (EC50 / CC50) Binding_Assay->Cell_Assay Structural_Analysis Structural Determination (X-ray Crystallography) Oligo_Assay->Structural_Analysis Final_Lead Lead Compound: this compound Structural_Analysis->Final_Lead Cell_Assay->Final_Lead

Caption: Drug discovery workflow for this compound.

Conclusion

The structural and functional analysis of this compound reveals a powerful and unconventional antiviral strategy based on the stabilization of non-native protein-protein interactions. X-ray crystallography has been instrumental in providing an atomic-level understanding of its binding mode to the N-terminal domain of coronavirus nucleocapsid proteins. This compound serves as a critical lead for developing a new class of antiviral therapeutics that function by inducing detrimental, abnormal oligomerization of essential viral proteins. Further optimization based on the detailed structural insights presented here could lead to the development of potent, broad-spectrum anticoronaviral agents.

References

Preliminary Efficacy of 5-Benzyloxygramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has emerged as a promising antiviral compound, particularly demonstrating inhibitory activity against coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide synthesizes the preliminary findings on its efficacy, mechanism of action, and the experimental methodologies used in its initial evaluation. The core of its antiviral function lies in its ability to stabilize a non-native dimeric conformation of the N-terminal domain (N-NTD) of the viral nucleocapsid (N) protein. This stabilization induces abnormal, higher-order oligomerization of the N protein, thereby disrupting its normal functions in viral replication and assembly.[1][2][3][4][5]

Quantitative Efficacy Data

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key parameters, 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), provide a quantitative measure of the compound's potency and therapeutic window. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, indicates the selectivity of the compound for viral targets over host cells.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compound (P3)SARS-CoV-2Vero E6Value not explicitly statedValue not explicitly stated21.9[2]
This compoundMERS-CoVVero E6Value not explicitly statedValue not explicitly statedSimilar to SARS-CoV-2[2]

Note: While the therapeutic index for SARS-CoV-2 is provided and a similar value is suggested for MERS-CoV, the explicit EC50 and CC50 values were not detailed in the reviewed literature.

Mechanism of Action: N-Protein Destabilization

This compound's primary mechanism of action involves the disruption of the coronavirus nucleocapsid (N) protein's function. The N protein is crucial for viral genome packaging, replication, and assembly. This compound targets the N-terminal domain (N-NTD) of the N protein, binding to a hydrophobic pocket at the interface of a non-native N-NTD dimer.[1][3][4][5] This binding event stabilizes this atypical dimeric conformation, leading to a cascade of abnormal protein-protein interactions and subsequent dysfunctional higher-order oligomerization of the full-length N protein.[1][3] This process effectively sequesters the N protein, preventing it from performing its essential roles in the viral life cycle.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

The preliminary efficacy of this compound was determined through a series of in vitro experiments. Below are the detailed methodologies for the key assays performed.

Antiviral Activity Assay (CPE Inhibition / Plaque Reduction)

This assay is used to determine the concentration of this compound required to inhibit viral replication, measured by the reduction of the cytopathic effect (CPE) or the number of plaques formed in a cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well or 6-well plates

  • Crystal Violet staining solution

  • Formalin (for fixation)

  • Agarose or methylcellulose overlay (for plaque assay)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well or 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cell monolayers with MERS-CoV or SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. For plaque assays, the compound is mixed with the overlay medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and CPE or plaque development.

  • Fixation and Staining:

    • CPE Assay: Fix the cells with formalin and stain with crystal violet. The amount of cell death is inversely proportional to the stain intensity.

    • Plaque Assay: After incubation, fix the cells and remove the overlay. Stain with crystal violet to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of CPE or plaque number against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, providing the CC50 value.

Materials:

  • Vero E6 cells

  • DMEM with FBS and antibiotics

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

N-NTD Protein Expression and Purification

Recombinant MERS-CoV or SARS-CoV-2 N-NTD protein is required for in vitro binding and stabilization assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the N-NTD gene

  • LB or M9 minimal media

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Transformation: Transform the expression vector into E. coli.

  • Culture and Induction: Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG at a reduced temperature (e.g., 16-18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Affinity Chromatography: Purify the His-tagged N-NTD protein from the soluble lysate using a Ni-NTA column.

  • Tag Cleavage (Optional): If necessary, cleave the His-tag using a specific protease (e.g., TEV protease).

  • Size-Exclusion Chromatography: Further purify the N-NTD protein and remove aggregates using a size-exclusion chromatography column.

  • Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

N-NTD Stabilization and Oligomerization Assay (Chemical Cross-linking)

This assay visually demonstrates the ability of this compound to induce the oligomerization of the N-NTD protein.

Materials:

  • Purified N-NTD protein

  • This compound

  • Cross-linking agent (e.g., glutaraldehyde)

  • Quenching solution (e.g., Tris-HCl)

  • SDS-PAGE gels and reagents

Procedure:

  • Incubation: Incubate the purified N-NTD protein with and without this compound at a specified concentration and time.

  • Cross-linking: Add the chemical cross-linking agent (e.g., glutaraldehyde) to the protein solutions and incubate for a short period to allow covalent bonds to form between interacting protein molecules.

  • Quenching: Stop the cross-linking reaction by adding a quenching solution.

  • SDS-PAGE Analysis: Analyze the samples by SDS-PAGE. The formation of higher molecular weight bands in the presence of this compound compared to the control indicates induced oligomerization.

Experimental Workflow for Efficacy and Mechanism of Action Studies

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_mechanism Mechanism of Action CPE_Plaque Antiviral Assay (CPE/Plaque Reduction) EC50 Determine EC50 CPE_Plaque->EC50 MTT_Assay Cytotoxicity Assay (MTT) CC50 Determine CC50 MTT_Assay->CC50 TI Calculate Therapeutic Index (TI) EC50->TI CC50->TI Oligomerization Assess Oligomerization Protein_Expression N-NTD Protein Expression & Purification Crosslinking Chemical Cross-linking Assay Protein_Expression->Crosslinking Crosslinking->Oligomerization

Caption: Workflow for evaluating this compound's efficacy.

References

The Therapeutic Potential of Gramine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, a naturally occurring indole alkaloid found in various plants, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Its simple chemical structure, coupled with a wide range of biological activities, makes it an attractive starting point for medicinal chemists. This technical guide provides an in-depth overview of the therapeutic potential of gramine derivatives, focusing on their anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.

Quantitative Data on the Biological Activities of Gramine Derivatives

The therapeutic efficacy of various gramine derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentrations (MIC) for antimicrobial activities.

Table 1: Anticancer and Anti-inflammatory Activities of Gramine Derivatives

Compound/DerivativeTarget/Cell LineActivity TypeIC50 Value
Gramine-loaded nanoparticlesHCT-116 (Colon cancer)Anticancer25 µg/mL
Compound 79cMGC803 (Gastric cancer)Anticancer3.74 µM[1]
Compound 16hMGC803 (Gastric cancer)Anticancer3.74 µM
Gramine5-Lipoxygenase (LOX)Anti-inflammatory119 µg/mL (IC25)

Table 2: Antimicrobial and Antiviral Activities of Gramine Derivatives

Compound/DerivativeOrganism/VirusActivity TypeMIC/EC50 Value
GramineEscherichia coliAntibacterial16.92 µg/mL[1]
GramineStaphylococcus aureusAntibacterial6.26 µg/mL[1]
Compound 21aStaphylococcus aureusAntibacterial30 µg/mL[1]
Compound 21bStaphylococcus aureusAntibacterial30 µg/mL[1]
Compound 77bCandida glabrisAntifungal11 mm (inhibition zone)[1]
Compound 77bAspergillus nigerAntifungal10 mm (inhibition zone)[1]
Compound 75Enterovirus 71 (Vero cells)Antiviral7.6 µg/mL (EC50)[1]
Compound 75Enterovirus 71 (RD cells)Antiviral9.1 µg/mL (EC50)[1]
Bromination analogue 76aTobacco Mosaic Virus (TMV)Antiviral51% inhibition at 500 µg/mL[1]
Bromination analogue 76bTobacco Mosaic Virus (TMV)Antiviral39% inhibition at 500 µg/mL[1]
Compound 76dTobacco Mosaic Virus (TMV)Antiviral61% inhibition at 500 µg/mL[1]

Experimental Protocols

Synthesis of Gramine Derivatives

A common method for synthesizing gramine and its derivatives is the Mannich reaction. This typically involves the reaction of an indole, formaldehyde, and a secondary amine in the presence of an acid catalyst, such as acetic acid.

General Protocol for Mannich Reaction:

  • Dissolve the substituted or unsubstituted indole in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an aqueous solution of formaldehyde (e.g., 37% in water).

  • Add the desired secondary amine (e.g., dimethylamine).

  • If necessary, add an acid catalyst (e.g., glacial acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired gramine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the gramine derivative and incubate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Seed cells in a 6-well plate and treat with the gramine derivative for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Mechanisms of Action

Gramine derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms.

Mitochondria-Mediated Apoptosis in Cancer Cells

Several gramine derivatives, such as compounds 16h and 79c, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Mitochondria_Mediated_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Gramine_Derivative Gramine Derivative (e.g., 16h, 79c) Bax Bax (Pro-apoptotic) Gramine_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Gramine_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase37 Procaspase-3, 7 Caspase9->Procaspase37 Cleaves and activates Caspase37 Caspase-3, 7 (Executioner) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mitochondria-mediated apoptosis induced by gramine derivatives.

Inhibition of the NF-κB Signaling Pathway

Gramine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to bind to the NF-κB p105 subunit and inhibit its ubiquitination, thereby preventing its processing to the active p50 subunit.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_canonical Canonical NF-κB Pathway cluster_non_canonical Non-Canonical NF-κB Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor NIK NIK Stimulus->NIK Activates IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates p50_p65_IkB p50-p65-IκBα (Inactive) IKK->p50_p65_IkB Phosphorylates IκBα p50_p65 p50-p65 (Active) p50_p65_IkB->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation IKKa IKKα NIK->IKKa Phosphorylates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p100 Ubiquitination Ubiquitination of p105/p100 p100_RelB->Ubiquitination Leads to p52_RelB p52-RelB (Active) p52_RelB->Nucleus Translocation Gramine Gramine Gramine->Ubiquitination Inhibits Ubiquitination->p52_RelB p100 processing Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the canonical and non-canonical NF-κB pathways by gramine.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Gramine and its derivatives can modulate this pathway, which is implicated in both inflammation and cancer.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_monomer STAT (inactive) Receptor->STAT_monomer Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer (active) STAT_monomer->STAT_dimer Dimerization Nucleus_node Nucleus STAT_dimer->Nucleus_node Translocation Gramine Gramine Derivative Gramine->JAK Modulates Gramine->STAT_monomer Modulates Gene_Expression Target Gene Expression Nucleus_node->Gene_Expression Regulates

Caption: Modulation of the JAK/STAT signaling pathway by gramine derivatives.

Conclusion

Gramine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for their continued investigation. This technical guide serves as a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge and providing practical information to guide future drug discovery and development efforts centered on the gramine scaffold. Further optimization of lead compounds and in-depth in vivo studies are warranted to translate the therapeutic potential of gramine derivatives into clinical applications.

References

Methodological & Application

Synthesis of 5-Benzyloxygramine via Mannich Reaction: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-benzyloxygramine, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details the synthesis via the Mannich reaction, a classic and efficient method for the aminoalkylation of indole derivatives. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to enable researchers to reliably synthesize and characterize this compound for further investigation in various research and development applications.

Introduction

This compound is a derivative of gramine, an alkaloid found in various plant species. The presence of the benzyloxy group at the 5-position of the indole ring makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (5-benzyloxyindole), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). This reaction provides a straightforward and high-yielding route to this compound.[1][2]

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a structural isomer, 7-benzyloxygramine, and is expected to provide good yields for the 5-benzyloxy derivative.[3]

Materials:

  • 5-Benzyloxyindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Diethyl ether

  • Chloroform

  • Ethyl acetate

  • n-Hexane

  • Saturated brine solution

  • Anhydrous potassium carbonate

  • 3N aqueous sodium hydroxide solution

  • Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine a 40% aqueous dimethylamine solution (1.1 equivalents) and a 37% aqueous formaldehyde solution (1.15 equivalents) in glacial acetic acid.

  • Addition of Starting Material: Cool the solution to 0°C using an ice bath. To this solution, add 5-benzyloxyindole (1.0 equivalent).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for approximately 3.5 hours.

  • Workup:

    • Add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.

    • Extract the product with chloroform (3 x volume of aqueous layer).

    • Combine the organic layers and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous potassium carbonate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in a minimal amount of ethyl acetate.

    • Induce crystallization by adding n-hexane.

    • Collect the purified this compound crystals by filtration.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol for its 7-benzyloxy isomer and general knowledge of Mannich reactions on indoles.[3][4]

ParameterValueReference
Starting Material 5-Benzyloxyindole[1]
Reagents Formaldehyde, Dimethylamine[2]
Solvent/Catalyst Glacial Acetic Acid[3]
Reaction Temperature Room Temperature[3][4]
Reaction Time 3.5 hours[3]
Expected Yield ~80%[3]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The expected signals include those for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic methylene protons, a singlet for the methylene group adjacent to the dimethylamino group, and a singlet for the two methyl groups of the dimethylamino moiety.[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Dimethylamine, Formaldehyde, and Acetic Acid add_indole Add 5-Benzyloxyindole at 0°C start->add_indole react Stir at Room Temperature for 3.5h add_indole->react wash_ether Wash with Diethyl Ether react->wash_ether basify Basify with NaOH wash_ether->basify extract Extract with Chloroform basify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over K₂CO₃ wash_brine->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Ethyl Acetate/n-Hexane evaporate->crystallize filtrate Filter and Collect Product crystallize->filtrate end end filtrate->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided protocol offers a reliable and efficient method for the synthesis of this compound via the Mannich reaction. This procedure, along with the accompanying quantitative data and workflow visualization, serves as a valuable resource for researchers in organic synthesis and drug development, facilitating the production of this important chemical intermediate for further scientific exploration.

References

Application Notes and Protocols for the Synthesis of 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-Benzyloxygramine, a valuable intermediate in pharmaceutical research, particularly in the development of treatments for neurological disorders and as an antiviral agent. The protocol is based on the well-established Mannich reaction, a classic method for the aminomethylation of acidic protons located alpha to a carbonyl group, which is adapted here for the C-3 functionalization of an indole ring.

Experimental Principle

The synthesis of this compound is achieved through a Mannich reaction involving 5-benzyloxyindole, formaldehyde, and dimethylamine. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the electron-rich C-3 position of the 5-benzyloxyindole nucleus. Acetic acid is commonly employed as a catalyst and solvent for this transformation, facilitating the formation of the iminium ion and the subsequent electrophilic substitution.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of gramine and its derivatives.[1][2][3]

Materials:

  • 5-Benzyloxyindole

  • Glacial Acetic Acid

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzyloxyindole (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of indole).

  • Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up slightly.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Formaldehyde: While maintaining the temperature at 0-5 °C, slowly add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Basify the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 9-10.

    • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • Extraction (if no precipitation):

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of gramine derivatives, which can be expected for the synthesis of this compound.[3][4]

ParameterValueReference
Starting Material 5-Benzyloxyindole
Reagents Dimethylamine, Formaldehyde
Solvent/Catalyst Glacial Acetic Acid[1][3]
Reaction Time 2-4 hoursGeneral Mannich reaction conditions
Reaction Temperature 0 °C to Room TemperatureGeneral Mannich reaction conditions
Typical Yield 70-95%[3]
Purification Method Recrystallization or Column ChromatographyStandard organic synthesis techniques

Experimental Workflow

The following diagram illustrates the key stages of the this compound synthesis.

experimental_workflow start Start dissolve Dissolve 5-Benzyloxyindole in Glacial Acetic Acid start->dissolve add_reagents Add Dimethylamine and Formaldehyde at 0-5 °C dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react workup Aqueous Work-up (Ice, NaOH) react->workup extract Extract with Ethyl Acetate workup->extract purify Purification (Chromatography/Recrystallization) extract->purify product This compound purify->product reaction_mechanism reagents Dimethylamine + Formaldehyde iminium Eschenmoser's Salt Analogue (Iminium Ion) reagents->iminium H⁺ attack Nucleophilic Attack from Indole C-3 iminium->attack indole 5-Benzyloxyindole indole->attack intermediate Carbocation Intermediate attack->intermediate deprotonation Deprotonation intermediate->deprotonation -H⁺ product This compound deprotonation->product

References

Application Notes and Protocols for Utilizing 5-Benzyloxygramine in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has been identified as a significant small molecule inhibitor of coronavirus replication.[1][2] Its mechanism of action involves targeting the N-terminal domain (N-NTD) of the nucleocapsid (N) protein, a crucial component in the viral life cycle.[1][2] The N protein is responsible for packaging the viral RNA genome, and its proper function is essential for viral assembly and replication.[3][4][5] this compound acts as a protein-protein interaction (PPI) orthosteric stabilizer, inducing non-native oligomerization of the N protein, which disrupts its normal function and impairs viral replication.[2][6][7]

These application notes provide detailed protocols for characterizing the binding of this compound to the coronavirus N protein using various biophysical techniques. The included methodologies for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) will enable researchers to quantitatively assess the binding affinity and thermodynamics of this interaction, facilitating further drug development and virological research.

Data Presentation

A summary of the binding affinity of this compound for the SARS-CoV-2 Nucleocapsid protein is presented below.

Target ProteinAssay MethodBinding Constant (K D )Reference
Full-Length SARS-CoV-2 N ProteinFluorescence Titration23.18 µM[1]
SARS-CoV-2 N-NTDFluorescence Titration47.07 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its characterization in a protein binding assay.

G cluster_virus Coronavirus Replication Cycle cluster_drug_action This compound Mechanism of Action Viral Entry Viral Entry Translation of Replicase Translation of Replicase Viral Entry->Translation of Replicase 1 RNA Replication & Transcription RNA Replication & Transcription Translation of Replicase->RNA Replication & Transcription 2 Translation of Structural Proteins Translation of Structural Proteins RNA Replication & Transcription->Translation of Structural Proteins 3 Assembly Assembly RNA Replication & Transcription->Assembly Encapsidation Translation of Structural Proteins->Assembly 4 Viral Release Viral Release Assembly->Viral Release 5 This compound This compound N Protein (Monomer) N Protein (Monomer) This compound->N Protein (Monomer) Binds to N-NTD Abnormal N Protein Oligomer Abnormal N Protein Oligomer N Protein (Monomer)->Abnormal N Protein Oligomer Induces non-native oligomerization Abnormal N Protein Oligomer->Assembly Disrupts

Caption: Mechanism of this compound on Coronavirus Replication.

G Start Start Protein Expression & Purification Protein Expression & Purification Start->Protein Expression & Purification This compound Preparation This compound Preparation Start->this compound Preparation Binding Assay Binding Assay Protein Expression & Purification->Binding Assay This compound Preparation->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis End End Data Analysis->End

Caption: General Experimental Workflow for Protein Binding Assay.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol is designed to measure the binding of this compound to the N protein by detecting changes in the polarization of a fluorescently labeled tracer that competes for the same binding site.

Materials:

  • Purified coronavirus N protein

  • This compound

  • Fluorescently labeled tracer molecule (e.g., a known fluorescent ligand of the N protein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the N protein in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled tracer in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the N protein and the fluorescent tracer to each well.

    • Add serial dilutions of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with no N protein (minimum polarization).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Excite the tracer at its excitation wavelength and measure the emission at its emission wavelength in both parallel and perpendicular planes.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki value if the affinity of the tracer is known.

Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the real-time binding kinetics of this compound to the N protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified coronavirus N protein

  • This compound

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the N protein over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the N protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized N protein surface, starting with the lowest concentration.

    • Include a buffer-only injection as a blank.

  • Regeneration:

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

This protocol describes how to measure the thermodynamic parameters of the this compound-N protein interaction by directly measuring the heat changes upon binding.

Materials:

  • Isothermal titration calorimeter

  • Purified coronavirus N protein

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Dialyze the N protein against the ITC buffer overnight to ensure buffer matching.

    • Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.

  • ITC Experiment:

    • Load the N protein into the sample cell of the calorimeter.

    • Load this compound into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Perform a series of small injections of this compound into the N protein solution.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to N protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (KA, from which KD can be calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Application Notes and Protocols for High-Throughput Screening of 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has been identified as a promising antiviral compound with broad-spectrum activity against various coronaviruses.[1] Its mechanism of action involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[1][2] Specifically, this compound targets the N-terminal domain (N-NTD) of the N protein, inducing and stabilizing its dimerization.[1] This aberrant oligomerization impairs the normal function of the N protein, which is crucial for viral genome packaging and assembly, thereby inhibiting viral replication.[1][2]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize small molecules that modulate the dimerization of the coronavirus N-NTD. The described Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method, ideal for screening large compound libraries.

Target Signaling Pathway: Coronavirus N-NTD Dimerization

The primary target of this compound is the N-terminal domain of the coronavirus nucleocapsid protein. In its native state, the N-NTD exists in a monomer-dimer equilibrium. This compound acts as a molecular "glue," binding to a hydrophobic pocket at the dimer interface and stabilizing the dimeric form. This induced dimerization is detrimental to the virus's life cycle. The following diagram illustrates this mechanism.

5_Benzyloxygramine_Signaling_Pathway cluster_0 Normal Viral Replication cluster_1 Inhibition by this compound N_monomer N-NTD Monomer N_dimer N-NTD Dimer N_monomer->N_dimer Equilibrium RNP Ribonucleoprotein Complex Assembly N_dimer->RNP Binds Viral_RNA Viral RNA Viral_RNA->RNP Virion Virion Production RNP->Virion N_monomer_inhibited N-NTD Monomer N_dimer_stabilized Stabilized N-NTD Dimer N_monomer_inhibited->N_dimer_stabilized Impaired_RNP Impaired RNP Assembly N_dimer_stabilized->Impaired_RNP Benzyloxygramine This compound Benzyloxygramine->N_dimer_stabilized Stabilizes Inhibition Inhibition of Viral Replication Impaired_RNP->Inhibition

Mechanism of action of this compound.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of compounds that stabilize N-NTD dimerization is depicted below. The process starts with the preparation of compound and reagent plates, followed by the automated screening of the library, and concludes with data analysis to identify "hit" compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plate 1. Compound Library Plate Preparation (Serial Dilutions in DMSO) Dispensing 3. Dispensing of Compounds and Reagents into 384-well Assay Plates Compound_Plate->Dispensing Reagent_Plate 2. Reagent Preparation (His-N-NTD, GST-N-NTD, HTRF Antibodies) Reagent_Plate->Dispensing Incubation 4. Incubation (Allow for binding equilibrium) Dispensing->Incubation HTRF_Reading 5. HTRF Signal Reading (Plate Reader) Incubation->HTRF_Reading Primary_Analysis 6. Primary Data Analysis (% Activation, Z' Factor) HTRF_Reading->Primary_Analysis Hit_Selection 7. Hit Selection (Compounds showing significant signal increase) Primary_Analysis->Hit_Selection Dose_Response 8. Dose-Response Confirmation (EC50 Determination of Hits) Hit_Selection->Dose_Response

High-throughput screening workflow for N-NTD dimerization stabilizers.

Experimental Protocols

Protocol 1: HTRF Assay for N-NTD Dimerization

This protocol describes a homogeneous, robust assay for screening compound libraries to identify stabilizers of SARS-CoV-2 N-NTD dimerization.

Objective: To identify and quantify compounds that promote the interaction between His-tagged and GST-tagged N-NTD proteins.

Assay Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. One N-NTD protein is tagged with GST and detected by an anti-GST antibody conjugated to the donor. The other N-NTD protein is tagged with 6x-His and detected by an anti-His antibody conjugated to the acceptor. When the two N-NTD proteins dimerize, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the extent of dimerization. Stabilizers of this interaction, such as this compound, will increase the HTRF signal.

HTRF_Assay_Principle cluster_no_interaction No Interaction (Low FRET) cluster_interaction Interaction Stabilized (High FRET) His_N_NTD_1 His-N-NTD Anti_His_d2_1 Anti-His-d2 His_N_NTD_1->Anti_His_d2_1 GST_N_NTD_1 GST-N-NTD Anti_GST_Eu_1 Anti-GST-Eu GST_N_NTD_1->Anti_GST_Eu_1 No_FRET_Emission Low Emission (665 nm) Anti_GST_Eu_1->No_FRET_Emission No FRET Excitation_1 Excitation (320 nm) Excitation_1->Anti_GST_Eu_1 His_N_NTD_2 His-N-NTD Dimer Dimerized N-NTD His_N_NTD_2->Dimer GST_N_NTD_2 GST-N-NTD GST_N_NTD_2->Dimer Stabilizer This compound Stabilizer->Dimer Anti_His_d2_2 Anti-His-d2 Dimer->Anti_His_d2_2 Anti_GST_Eu_2 Anti-GST-Eu Dimer->Anti_GST_Eu_2 FRET_Emission High Emission (665 nm) Anti_His_d2_2->FRET_Emission Anti_GST_Eu_2->Anti_His_d2_2 FRET Excitation_2 Excitation (320 nm) Excitation_2->Anti_GST_Eu_2

Principle of the HTRF assay for N-NTD dimerization.

Materials:

  • Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal 6x-His tag (His-N-NTD)

  • Recombinant SARS-CoV-2 N-NTD (residues 49-174) with an N-terminal GST tag (GST-N-NTD)

  • This compound (Positive Control)

  • HTRF Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Anti-6xHis-d2 antibody (acceptor)

  • Anti-GST-Europium cryptate antibody (donor)

  • Compound library dissolved in 100% DMSO

  • 384-well, low-volume, white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions of the compounds in DMSO to create a compound plate with a range of concentrations for dose-response experiments. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Include positive controls (this compound) and negative controls (DMSO only) on each plate.

  • Reagent Preparation:

    • Thaw His-N-NTD, GST-N-NTD, and HTRF antibodies on ice.

    • Prepare a 2X solution of GST-N-NTD in HTRF assay buffer.

    • Prepare a 2X solution of His-N-NTD mixed with the Anti-6xHis-d2 and Anti-GST-Eu antibodies in HTRF assay buffer. (The optimal concentrations of proteins and antibodies should be determined during assay development by cross-titration).

  • Assay Protocol (384-well format):

    • Using an automated liquid handler, dispense 50 nL of compounds from the compound plate into the 384-well assay plates.

    • Add 5 µL of the 2X GST-N-NTD solution to each well.

    • Add 5 µL of the 2X His-N-NTD/antibody mixture to each well.

    • The final volume in each well will be 10.05 µL, with a final DMSO concentration of 0.5%.

  • Incubation:

    • Seal the plates and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader.

    • Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percentage of activation for each compound using the following formula: % Activation = 100 * (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)

    • For dose-response experiments, plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

Table 1: HTS Assay Validation Parameters

Successful HTS assays are characterized by their robustness and statistical reliability. The following table summarizes key quantitative parameters used to validate and assess the performance of an HTS assay. A Z' factor greater than 0.5 is generally considered excellent for HTS.

ParameterFormulaAcceptance CriteriaRepresentative Value
Z' Factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]≥ 0.50.78
Signal-to-Background (S/B) Meanpos / Meanneg> 58.5
Coefficient of Variation (%CV) (SD / Mean) * 100< 10%6.2% (for controls)

SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., 50 µM this compound). SDneg and Meanneg are the standard deviation and mean of the negative control (DMSO).

Table 2: Representative Data for N-NTD Dimerization Stabilizers

The following table provides representative data for this compound and hypothetical "hit" compounds identified from a primary screen and confirmed in dose-response assays.

Compound IDPrimary Screen (% Activation @ 10 µM)EC50 (µM)Max Activation (%)
This compound 95.28.3100
Hit Compound A 88.55.198
Hit Compound B 75.112.685
Inactive Compound C 5.3> 100Not Determined

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of compounds that stabilize the dimerization of the coronavirus N-NTD, using this compound as a reference compound. The HTRF assay is a sensitive, robust, and scalable method suitable for identifying novel antiviral candidates that function through this mechanism of action. The detailed workflow, protocols, and data presentation guidelines will aid researchers in the successful implementation and interpretation of HTS campaigns targeting this critical protein-protein interaction in coronaviruses.

References

Application Note and Protocols for LC-MS Analysis of 5-Benzyloxygramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine is a synthetic derivative of gramine, an indole alkaloid found in various plants. As with many xenobiotics, understanding its metabolic fate is crucial for drug development and safety assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of drug molecules and their metabolites in complex biological matrices.[1] This document provides a detailed application note and protocols for the LC-MS analysis of this compound and its potential metabolites. The methodologies described herein are intended to serve as a starting point for researchers and may require further optimization for specific applications.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to involve several key enzymatic reactions, primarily Phase I and Phase II transformations, which are common for many drug compounds.[2][3] Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[4]

Predicted Phase I Metabolic Pathways:

  • O-debenzylation: Cleavage of the benzyl group to form 5-hydroxygramine.

  • N-demethylation: Removal of one or both methyl groups from the dimethylamino moiety to form N-desmethyl-5-benzyloxygramine and N,N-didesmethyl-5-benzyloxygramine.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring or the benzyl group.

Predicted Phase II Metabolic Pathways:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

  • Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

These predicted pathways provide a basis for the targeted search and identification of potential metabolites during LC-MS analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum, which can interfere with LC-MS analysis.[5]

Materials:

  • Biological matrix (e.g., rat plasma, human liver microsomes)

  • This compound stock solution

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen biological samples and standards at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of indole alkaloids and their metabolites.[6][7] The following conditions are a recommended starting point and may require optimization.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for sensitive and selective quantification.[6][8]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Collision Gas Argon

Data Presentation

The following tables summarize the predicted quantitative data for this compound and its major predicted metabolites. These values are theoretical and should be confirmed experimentally.

Table 1: Predicted Retention Times and MRM Transitions

AnalytePredicted Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 4.5281.17130.0825
5-Hydroxygramine3.2191.11130.0820
N-desmethyl-5-benzyloxygramine4.2267.15130.0825
This compound-N-oxide3.8297.16130.0822
5-Hydroxygramine-glucuronide2.5367.14191.1115

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Structure / Neutral LossFragment Ion (m/z)
281.17[M+H]+281.17
281.17Loss of dimethylamine (-C2H7N)236.10
281.17Cleavage of the benzylic ether bond174.10
281.17Indole-3-methylene cation130.08
281.17Benzyl cation91.05

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Microsomes) Spike Spike with this compound and Internal Standard Sample->Spike Precipitate Protein Precipitation (Ice-cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography (C18 Separation) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Acquire Data Acquisition MS->Acquire Process Data Processing (Quantification & Identification) Acquire->Process Report Generate Report Process->Report

Caption: Experimental workflow for LC-MS analysis of this compound.

Predicted Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 5-Hydroxygramine Parent->M1 O-debenzylation M2 N-desmethyl-5-benzyloxygramine Parent->M2 N-demethylation M3 This compound-N-oxide Parent->M3 N-oxidation M4 5-Hydroxygramine-glucuronide M1->M4 Glucuronidation M5 5-Hydroxygramine-sulfate M1->M5 Sulfation

Caption: Predicted metabolic pathway of this compound.

References

Application Notes and Protocols for In Vitro Antiviral Assay of 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxygramine has emerged as a promising small molecule inhibitor with broad-spectrum antiviral activity against various coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action involves the induction of non-native protein-protein interactions of the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly. This document provides a detailed protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.

Principle of the Assays

The antiviral activity of this compound is determined by its ability to protect host cells from virus-induced cytopathic effect (CPE). A CPE reduction assay is a common method used to quantify this protective effect. In parallel, a cytotoxicity assay is performed on uninfected cells to determine the concentration of the compound that is toxic to the host cells. The ratio of the cytotoxic concentration to the effective antiviral concentration provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against common coronaviruses. This table serves as a template for presenting experimental results.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
SARS-CoV-2Vero E6ValueValueValue
MERS-CoVHuh-7ValueValueValue
HCoV-OC43MRC-5ValueValueValue
HCoV-229EHuh-7ValueValueValue

EC₅₀ (50% effective concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%.

Experimental Protocols

Cell and Virus Culture
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly permissive to a wide range of viruses, including SARS-CoV-2.

    • Huh-7 (JCRB0403): Human hepatoma cells, permissive to MERS-CoV and other coronaviruses.

    • MRC-5 (ATCC CCL-171): Human fetal lung fibroblast cells, suitable for HCoV-OC43.

  • Cell Culture Media:

    • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains:

    • SARS-CoV-2 (e.g., USA-WA1/2020)

    • MERS-CoV (e.g., EMC/2012)

    • HCoV-OC43 (ATCC VR-1558)

    • HCoV-229E (ATCC VR-740)

  • Virus Propagation:

    • Viruses should be propagated in their respective permissive cell lines to generate high-titer stocks. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay. All work with live viruses must be conducted in an appropriate Biosafety Level (BSL) facility (BSL-3 for SARS-CoV-2 and MERS-CoV, BSL-2 for HCoV-OC43 and HCoV-229E).

Cytotoxicity Assay (CC₅₀ Determination)

This assay is performed in parallel with the antiviral assay to assess the toxicity of this compound on the host cells.

  • Materials:

    • 96-well cell culture plates

    • Confluent monolayer of host cells (e.g., Vero E6)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT assay kits

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer the next day.

    • Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include a vehicle control (DMSO) and a cell-only control (no compound).

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

    • After incubation, assess cell viability using the chosen viability assay kit according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using regression analysis.

Antiviral Assay (EC₅₀ Determination by CPE Reduction)

This assay measures the ability of this compound to inhibit virus-induced cell death.

  • Materials:

    • 96-well cell culture plates with confluent monolayers of host cells

    • Virus stock with a known titer

    • This compound serial dilutions

    • Cell culture medium with reduced serum (e.g., 2% FBS)

    • Crystal Violet staining solution (0.5% crystal violet in 20% methanol) or a cell viability assay kit.

    • Microplate reader (if using a viability assay)

  • Procedure:

    • Prepare serial dilutions of this compound in the low-serum cell culture medium.

    • Remove the growth medium from the cell monolayers in the 96-well plates.

    • Add 50 µL of the compound dilutions to the wells.

    • Prepare a virus inoculum at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).

    • Add 50 µL of the virus inoculum to the wells containing the compound.

    • Include the following controls on each plate:

      • Virus Control: Cells infected with the virus in the absence of the compound.

      • Cell Control: Uninfected cells with no compound.

      • Vehicle Control: Cells infected with the virus in the presence of the vehicle (DMSO).

    • Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the virus control wells (typically 80-90% of the cell monolayer).

    • Quantification of CPE:

      • Crystal Violet Staining:

        • Gently wash the plates with phosphate-buffered saline (PBS).

        • Fix the cells with 10% formalin for 30 minutes.

        • Stain the cells with Crystal Violet solution for 20-30 minutes.

        • Wash the plates with water and allow them to dry.

        • Solubilize the stain by adding 100 µL of methanol to each well.

        • Read the absorbance at 570 nm using a microplate reader.

      • Cell Viability Assay:

        • Use a kit like CellTiter-Glo® as described in the cytotoxicity assay.

    • Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Antiviral_Assay_Workflow A Prepare Host Cell Monolayers in 96-well Plates C1 Cytotoxicity Assay Plate (Uninfected) A->C1 Seed Cells C2 Antiviral Assay Plate (Infected) A->C2 Seed Cells B Prepare Serial Dilutions of This compound D1 Add Compound Dilutions to Cells B->D1 Prepare dilutions D2 Add Compound Dilutions & Virus to Cells B->D2 Prepare dilutions C1->D1 C2->D2 E Incubate for 48-72 hours D1->E D2->E F1 Assess Cell Viability (e.g., MTS/MTT Assay) E->F1 F2 Quantify Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) E->F2 G1 Calculate CC₅₀ F1->G1 G2 Calculate EC₅₀ F2->G2 H Determine Selectivity Index (SI = CC₅₀ / EC₅₀) G1->H G2->H

Caption: Experimental workflow for determining the antiviral activity and cytotoxicity of this compound.

Mechanism_of_Action cluster_virus Coronavirus cluster_compound cluster_process Viral Replication Cycle V Viral RNA Genome RNP Ribonucleoprotein (RNP) Complex (RNA + N Protein) V->RNP N Nucleocapsid (N) Protein N->RNP Inhibition Inhibition of RNP Formation N->Inhibition BG This compound BG->N Binds to N-terminal domain Assembly Virion Assembly RNP->Assembly Release New Virus Particle Release Assembly->Release Inhibition->RNP

Caption: Proposed mechanism of action of this compound targeting the viral N protein.

Application Notes and Protocols for Determining 5-Benzyloxygramine Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Benzyloxygramine has been identified as a promising antiviral compound that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2.[1][2] Its mechanism of action involves the stabilization of a non-native dimer interface of the N-protein's N-terminal domain (N-NTD). This leads to abnormal oligomerization of the N protein, thereby disrupting its normal function in viral replication and assembly.[1][2][3][4]

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the antiviral activity and mechanism of action of this compound. The following protocols are designed to be detailed and accessible for professionals in drug development and virology research.

Key Applications

  • Determination of Cytotoxicity: Assessing the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.

  • Evaluation of Antiviral Efficacy: Quantifying the ability of this compound to inhibit viral replication in a cellular context.

  • Mechanism of Action Studies: Elucidating the effect of this compound on N protein oligomerization and localization within the host cell.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

ParameterDescriptionValue
CC₅₀ (µM) 50% Cytotoxic ConcentrationInsert experimental value
EC₅₀ (µM) 50% Effective ConcentrationInsert experimental value
SI Selectivity Index (CC₅₀/EC₅₀)Calculate from experimental values

Table 2: Effect of this compound on N-Protein Dimerization (NanoBRET™ Assay)

TreatmentNanoBRET™ RatioFold Change vs. Vehicle
Vehicle Control Insert experimental value1.0
This compound (Concentration 1) Insert experimental valueCalculate
This compound (Concentration 2) Insert experimental valueCalculate
This compound (Concentration 3) Insert experimental valueCalculate
Positive Control (if available) Insert experimental valueCalculate

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action of this compound

five_benzyloxygramine_moa cluster_virus Coronavirus cluster_compound Intervention cluster_effect Cellular Effect N_protein Nucleocapsid (N) Protein (Monomer/Native Dimer) stabilized_dimer Stabilized Non-Native N-NTD Dimer 5_BG This compound 5_BG->stabilized_dimer Stabilizes non-native interface abnormal_oligomer Abnormal N Protein Oligomerization stabilized_dimer->abnormal_oligomer disrupted_function Disrupted N Protein Function abnormal_oligomer->disrupted_function inhibition Inhibition of Viral Replication disrupted_function->inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for Evaluating this compound

experimental_workflow start Start: Compound This compound cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral 2. Antiviral Assay (e.g., Plaque Reduction) start->antiviral moa 3. Mechanism of Action Assays start->moa data_analysis 4. Data Analysis & Interpretation cytotoxicity->data_analysis antiviral->data_analysis nanobret 3a. N-N Dimerization (NanoBRET™ Assay) moa->nanobret if 3b. N Protein Localization (Immunofluorescence) moa->if nanobret->data_analysis if->data_analysis end End: Characterization of This compound Activity data_analysis->end

Caption: Workflow for this compound evaluation.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is for assessing the cytotoxicity of this compound on a selected host cell line (e.g., Vero E6, Huh-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][5][6][7][8]

Materials:

  • Host cell line (e.g., Vero E6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with medium only (blank), cells with vehicle (DMSO) control, and untreated cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.[2][9][10][11][12]

Materials:

  • Host cell line (e.g., Vero E6)

  • Coronavirus stock with a known titer (PFU/mL)

  • Complete growth medium

  • Serum-free medium

  • This compound

  • Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaques per well.

  • Infection and Treatment:

    • In separate tubes, mix the diluted virus with each concentration of this compound (and a vehicle control).

    • Incubate the virus-compound mixtures at 37°C for 1 hour.[2]

    • Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay Application:

    • Aspirate the inoculum from the wells.

    • Gently overlay the cells with 2 mL of the semi-solid overlay medium containing the corresponding concentration of this compound.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.[2]

    • Carefully remove the overlay and stain the cell monolayer with 0.1% crystal violet for 15-30 minutes.[2]

    • Gently wash the wells with water and allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: NanoBRET™ Assay for N-Protein Dimerization in Live Cells

This protocol describes a method to quantify the stabilization of N-protein dimerization by this compound in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17] One N protein is fused to NanoLuc® luciferase (donor) and another to HaloTag® (acceptor).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for N-NanoLuc® and N-HaloTag®

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Luminometer/plate reader capable of measuring donor and acceptor emission simultaneously

Procedure:

  • Transfection (Day 1):

    • Co-transfect HEK293T cells with the N-NanoLuc® and N-HaloTag® expression vectors at an optimized ratio.

    • Plate the transfected cells in a white, opaque 96-well plate.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the diluted compound to the cells and incubate for the desired treatment time (e.g., 24 hours).

  • Acceptor Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Correct the raw ratios by subtracting the background ratio from untransfected or donor-only controls.

    • Plot the corrected NanoBRET™ ratio against the log of the this compound concentration to determine the dose-dependent effect on N-protein dimerization.

Protocol 4: Immunofluorescence Assay for N-Protein Localization

This protocol is for visualizing the subcellular localization and potential aggregation of the N protein in response to this compound treatment.[18][19][20][21][22]

Materials:

  • Host cell line (e.g., Vero E6) grown on glass coverslips in 24-well plates

  • Coronavirus

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the viral N protein

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Infection:

    • Seed cells on coverslips and allow them to adhere.

    • Infect the cells with the coronavirus at a suitable multiplicity of infection (MOI) in the presence of various concentrations of this compound or a vehicle control.

    • Incubate for 24 hours (or an appropriate time for N protein expression).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary anti-N protein antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the N protein localization (e.g., cytoplasmic, nuclear, aggregated) in the different treatment groups.

    • Analyze the images to qualitatively and/or quantitatively assess changes in N protein distribution and aggregation induced by this compound.

References

Troubleshooting & Optimization

common side reactions in the synthesis of gramine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gramine and its analogues. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of my desired gramine analogue. What are the common causes and how can I improve it?

A1: Low yields in gramine synthesis are a common issue and can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:

  • Suboptimal Reaction Conditions: The Mannich reaction, typically used for gramine synthesis, is sensitive to temperature and reaction time.

    • Troubleshooting:

      • Temperature: Ensure the reaction is conducted at the optimal temperature. While some protocols suggest room temperature, others may require gentle heating (e.g., 35-60°C) to drive the reaction to completion.[1] However, excessive heat can promote side reactions. A temperature screening is advisable for novel analogues. One study notes that at lower temperatures (2-10°C), by-product formation is reduced.[2]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times can increase the formation of side products. Reaction times can vary from minutes with microwave or ultrasound assistance to several hours for conventional methods.[1][3]

  • Reagent Quality and Stoichiometry: The purity of your starting materials (indole, aldehyde, and amine) is crucial. Additionally, the molar ratios of the reactants can significantly impact the yield.

    • Troubleshooting:

      • Purity: Use freshly purified reagents. Indoles, in particular, can be prone to oxidation.

      • Stoichiometry: A slight excess of the amine and formaldehyde is often used to ensure complete consumption of the more valuable indole starting material.

  • Formation of Side Products: The most common reason for low yields is the formation of unwanted side products. The primary culprit is often the formation of bis(indolyl)methanes (BIMs).

    • Troubleshooting: See Q2 for a detailed explanation and mitigation strategies for BIM formation.

Q2: I have an impurity in my product that I suspect is a bis(indolyl)methane (BIM). How is this formed and how can I prevent it?

A2: The formation of bis(indolyl)methanes is a well-documented side reaction in the synthesis of gramine analogues.

  • Mechanism of Formation: The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of the aldehyde and the secondary amine. While this iminium ion is intended to react with the C3 position of the indole, it can also react with a second molecule of indole, leading to the formation of a BIM. This is especially prevalent if the concentration of the iminium ion is high or if the reaction conditions favor further reaction of the initial product.

  • Prevention Strategies:

    • Control Stoichiometry: Use a carefully controlled stoichiometry with a slight excess of the amine and aldehyde relative to the indole. This ensures the iminium ion is consumed in the desired reaction.

    • Order of Addition: Adding the indole slowly to a pre-formed mixture of the amine and aldehyde can sometimes help to maintain a low concentration of the indole and favor the formation of the desired product.

    • Lower Temperatures: As mentioned, conducting the reaction at lower temperatures can disfavor the formation of by-products.[2]

    • Catalyst Choice: The choice of catalyst can influence the product distribution. While acetic acid is common, other catalysts like zinc chloride have been used to achieve high yields of gramine derivatives at room temperature.[2]

Q3: My reaction mixture is turning into a dark, polymeric material. What is causing this and how can I avoid it?

A3: Indole and its derivatives can be sensitive to strongly acidic conditions and can undergo polymerization.

  • Cause: Strong acids can protonate the indole ring, making it susceptible to polymerization. The use of strong, non-nucleophilic acids as catalysts should be approached with caution.

  • Prevention:

    • Use a Weaker Acid: Acetic acid is a commonly used and generally effective catalyst that is less prone to causing polymerization compared to stronger acids.[3]

    • Control Temperature: Excessive heat can also contribute to polymerization. Maintain the recommended reaction temperature.

    • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative polymerization, which can also lead to dark-colored mixtures.

Q4: I am observing N-alkylation of my indole instead of the expected C3-alkylation. Why is this happening?

A4: While C3 is the most nucleophilic position on the indole ring for electrophilic substitution, N-alkylation can occur under certain conditions.[4]

  • Cause: The N-H proton of indole is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base. The resulting indolide anion is a potent nucleophile that can react at the nitrogen atom. This is generally not an issue in the acidic conditions of a typical Mannich reaction. However, if basic conditions are employed or if a very strong base is used to generate a nucleophile from the indole, N-alkylation can become a competing side reaction. Recent research has also shown that N-alkylation can be favored in aqueous microdroplets.

  • Prevention:

    • Maintain Acidic Conditions: For the standard Mannich reaction, ensure the reaction medium is acidic to favor electrophilic attack at the C3 position.

    • Avoid Strong Bases: If you are employing a modified procedure that involves deprotonation of the indole, carefully consider the choice of base and solvent to favor C-alkylation. The counterion of the base can also influence the N/C selectivity.[4]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of gramine analogues and the formation of the common bis(indolyl)methane side product. This data is compiled from various literature sources and represents general trends.

ParameterConditionDesired Gramine Analogue YieldBis(indolyl)methane (BIM) FormationReference
Temperature Low (e.g., 2-10°C)Moderate to GoodLow[2]
Room TemperatureGood to ExcellentModerate[2]
Elevated (e.g., >60°C)Can DecreaseCan Increase[1]
Catalyst Acetic AcidGood to ExcellentPresent[3]
Zinc ChlorideExcellentLow[2]
Reaction Time Short (with microwave/ultrasound)ExcellentLow[1][3]
Long (conventional)Can DecreaseCan Increase[1]
Indole Substituent Electron-donatingGenerally GoodCan IncreaseGeneral Trend
Electron-withdrawingGenerally LowerGenerally LowerGeneral Trend

Experimental Protocols

Key Experiment: Synthesis of Gramine via the Mannich Reaction

This protocol is a representative example for the synthesis of gramine and can be adapted for its analogues.

Materials:

  • Indole (1.0 g, 8.5 mmol)

  • Glacial Acetic Acid (10 mL)

  • 40% Aqueous Dimethylamine (1.5 mL)

  • 37% Aqueous Formaldehyde (1.0 mL)

  • Crushed Ice

  • 30% Sodium Hydroxide Solution

  • Acetone for recrystallization

Procedure:

  • Dissolve indole in glacial acetic acid in a flask.

  • Add the aqueous dimethylamine solution. The mixture may warm up.

  • Cool the mixture to room temperature.

  • Add the formaldehyde solution dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2 hours (or monitor by TLC until completion).

  • Pour the reaction mixture over crushed ice in a beaker.

  • Slowly add 30% sodium hydroxide solution with vigorous stirring until the solution is basic (pH > 10) and a precipitate forms. Keep the mixture cold during this process.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Recrystallize the crude gramine from a minimal amount of hot acetone to obtain pure crystals.[5]

Visualizations

Reaction_Pathway Indole Indole Intermediate Reaction Intermediate Indole->Intermediate + Iminium Ion Formaldehyde Formaldehyde Iminium Eschenmoser's Salt (Iminium Ion) Formaldehyde->Iminium + H+ Dimethylamine Dimethylamine Dimethylamine->Iminium + H+ Indole2 Indole (2nd molecule) Gramine Gramine Analogue Intermediate->Gramine - H+ BIM Bis(indolyl)methane (Side Product) Intermediate->BIM + Indole - Dimethylamine

Caption: Reaction pathway for gramine synthesis and the formation of the bis(indolyl)methane side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Reagents Check Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Optimal Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Analyze_Side_Products Identify Side Products (e.g., TLC, LC-MS) Check_Reagents->Analyze_Side_Products Reagents OK Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Adjust_Stoichiometry Adjust Reagent Ratios Check_Reagents->Adjust_Stoichiometry Incorrect Ratio Minimize_BIM Implement Strategies to Minimize BIM Formation Analyze_Side_Products->Minimize_BIM BIM Detected End Improved Yield and Purity Analyze_Side_Products->End Other Impurity (Purification) Optimize_Conditions->End Purify_Reagents->End Adjust_Stoichiometry->End Minimize_BIM->End

Caption: A troubleshooting workflow for addressing low yields and impurities in gramine analogue synthesis.

References

Technical Support Center: Purification of 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Benzyloxygramine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: Why is my purified this compound an oil or failing to crystallize?

A: The inability of this compound to crystallize is often due to the presence of impurities. Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Impurity Removal: The most common impurities are starting materials from the synthesis, such as 5-benzyloxyindole, or side-products from the Mannich reaction. It is crucial to remove these effectively.

    • Column Chromatography: If direct crystallization fails, purify the crude product using column chromatography first. This is often essential to remove impurities that hinder crystallization.

    • Solvent System for Crystallization: Experiment with different solvent systems. While a specific protocol for this compound is not widely published, for similar tryptamine derivatives, solvents like ethanol, methanol, or mixtures with water can be effective. Start with small-scale trials to find a suitable solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.

    • Drying: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent, which can also inhibit crystallization.

Q2: I'm observing significant peak tailing during column chromatography of this compound. What is the cause and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. The basic dimethylaminomethyl group and the indole nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used for this purpose.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

    • Functionalized Silica: For particularly challenging separations, consider using amino-functionalized silica gel, which is specifically designed to reduce interactions with basic analytes.

Q3: My yield of purified this compound is very low after column chromatography. What are the potential reasons and solutions?

A: Low recovery from column chromatography can be due to several factors, from irreversible adsorption to improper mobile phase selection.

  • Troubleshooting Steps:

    • Irreversible Adsorption: The basic nature of this compound can lead to strong, sometimes irreversible, binding to the acidic silica gel. The addition of triethylamine to the eluent, as mentioned above, can help mitigate this.

    • Mobile Phase Polarity: The mobile phase may not be polar enough to elute the compound from the column. If your compound is not moving from the baseline on the TLC plate, you need to increase the polarity of your eluent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.

    • Compound Instability: Indole derivatives can be sensitive and may degrade on silica gel. To check for this, you can spot your crude material on a TLC plate, let it sit for an hour in the air, and then develop it to see if any new spots have appeared. If degradation is suspected, deactivating the silica gel with a base or switching to a less acidic stationary phase like alumina is recommended.

    • Dry Loading: If the crude material has poor solubility in the initial mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended.

Q4: My purified this compound shows multiple spots on the TLC, even after column chromatography. How can I improve the separation?

A: The presence of multiple spots indicates co-elution of impurities with your product. This requires optimization of the chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition. Experiment with different solvent systems. For instance, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system to alter the separation characteristics.

    • Shallow Gradient: Employ a very shallow gradient of increasing polarity during column chromatography. This can help to resolve compounds that have very similar Rf values.

    • Change Stationary Phase: If optimizing the mobile phase on silica gel does not provide the desired separation, switching to a different stationary phase like alumina or a functionalized silica can offer different selectivity and may resolve the impurities.

Data Presentation

The following table summarizes expected purity and yield data for the purification of gramine derivatives, providing a benchmark for laboratory results. Specific data for this compound is limited in the public domain, but data from analogous compounds is presented for comparison.

Purification MethodStarting Material PurityMobile Phase/SolventExpected YieldFinal PurityReference Compound
Column ChromatographyCrude Reaction MixtureDichloromethane/Methanol with 0.1% Triethylamine70-85%>98%Basic Indole Derivatives
Crystallization>95% (Post-Column)Ethanol/Water80-95%>99%Tryptamine Derivatives
Commercial ProductN/AN/AN/A99.36%This compound

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of an appropriate size (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Securely clamp the column in a vertical position within a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry sample-silica mixture to the top of the prepared column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds from the column. A shallow gradient is often more effective for separating closely related impurities.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Crystallization of this compound

This protocol describes a general method for the crystallization of this compound from a suitable solvent system.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of purified this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent is one in which the compound is soluble when hot but poorly soluble when cold, resulting in the formation of crystals upon cooling.

  • Crystallization Procedure:

    • Dissolve the bulk of the purified this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and can lead to the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

Visualizations

G start Crude this compound column_chromatography Column Chromatography start->column_chromatography Initial Purification crystallization Crystallization column_chromatography->crystallization Further Purification low_yield Low Yield column_chromatography->low_yield Issue peak_tailing Peak Tailing in Chromatography column_chromatography->peak_tailing Issue poor_separation Poor Separation of Impurities column_chromatography->poor_separation Issue pure_product Pure this compound (>99% Purity) crystallization->pure_product Final Product oily_product Product is an Oil / Fails to Crystallize crystallization->oily_product Issue analysis Purity Analysis (TLC, NMR, MS) pure_product->analysis Characterization

Caption: Troubleshooting workflow for this compound purification.

G indole 5-Benzyloxyindole reaction Mannich Reaction indole->reaction formaldehyde Formaldehyde formaldehyde->reaction dimethylamine Dimethylamine dimethylamine->reaction product This compound (Desired Product) reaction->product unreacted_indole Unreacted 5-Benzyloxyindole reaction->unreacted_indole Potential Impurity polymer Paraformaldehyde/Other Polymers reaction->polymer Potential Impurity side_product Indole Side-Products reaction->side_product Potential Impurity

Caption: Synthesis of this compound and potential impurities.

stability issues of 5-Benzyloxygramine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzyloxygramine. The information provided is intended to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound is an indole alkaloid derivative. It has been identified as a stabilizer of non-native protein-protein interactions of the MERS-CoV nucleocapsid (N) protein.[1] Its primary application in research is as an antiviral agent that functions by inducing abnormal oligomerization of the viral N protein, thereby disrupting the viral life cycle.[1]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored in a cool, dry, and well-ventilated area, protected from light. Based on supplier recommendations for stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to one month. For the related compound, gramine, refrigeration is recommended.

3. How should I prepare a stock solution of this compound?

A common solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution into aqueous buffers is necessary. It is crucial to ensure the final DMSO concentration is low enough to not affect the biological system.

4. What are the general stability concerns for indole alkaloids like this compound?

Indole alkaloids can be sensitive to acidic conditions, light, and elevated temperatures.[2][3] Their stability is often pH- and temperature-dependent. Some indole alkaloids in solution have been shown to be unstable at ambient temperatures and are best analyzed shortly after preparation.

5. Are there known degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, indole alkaloids, in general, can be susceptible to oxidation and hydrolysis, particularly under acidic conditions. The indole ring can be protonated at the C3 position in strong acids, which can lead to degradation.

Troubleshooting Guide: Stability Issues in Solution

Issue Potential Cause Troubleshooting Steps
Loss of compound activity in assays Degradation of this compound in the experimental buffer.- Prepare fresh solutions before each experiment.- Minimize the time the compound spends in aqueous solution.- Evaluate the pH of your buffer; indole alkaloids can be unstable in acidic conditions.- Protect solutions from light by using amber vials or covering with foil.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your assay.- Consider using a different co-solvent system if DMSO is not suitable.- Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation or precipitation.- Implement a strict protocol for solution preparation and storage.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your working solutions before use.[4][5]- Perform a preliminary stability test of this compound in your specific experimental buffer to determine its stability over the course of your experiment.
Appearance of unexpected peaks in analytical chromatography Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Adjust solution preparation and storage conditions to minimize the formation of these impurities.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific buffer.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for your experiments (e.g., 100 µM).

    • Prepare separate aliquots of the test solution for each time point and condition to be tested.

  • Incubation Conditions:

    • Store the test solution aliquots under various conditions relevant to your experimental setup:

      • Temperature: 4°C (refrigerated), room temperature (~25°C), and 37°C (physiological temperature).

      • Light: Protect one set of samples from light (e.g., wrapped in aluminum foil) and expose another set to ambient light.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (t=0) serves as the baseline.

  • Sample Analysis:

    • At each time point, analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).[4][5]

    • The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each condition to determine the stability profile.

Visualizations

Mechanism of Action of this compound

G cluster_virus MERS-CoV N_protein Nucleocapsid (N) Protein (Monomer) Dimer Non-native N Protein Dimer N_protein->Dimer Induces dimerization 5BG This compound 5BG->N_protein Binds to N-terminal domain Oligomer Abnormal Oligomerization Dimer->Oligomer Inhibition Inhibition of Viral Replication Oligomer->Inhibition

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Stability Testing

G Start Start: Prepare Stock Solution (this compound in DMSO) Dilute Dilute in Experimental Buffer Start->Dilute Incubate Incubate under Test Conditions (Temperature, Light) Dilute->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Calculate % Remaining vs. Time Analyze->Data End End: Determine Stability Profile Data->End

Caption: Workflow for assessing this compound stability.

References

identifying and minimizing byproducts in 5-Benzyloxygramine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Benzyloxygramine.

Troubleshooting Guide

Problem 1: Low Yield of this compound and Presence of a Major Impurity

Question: My reaction to synthesize this compound has a low yield, and I observe a significant byproduct with a higher molecular weight than my product. What is the likely identity of this byproduct and how can I minimize it?

Answer:

A common byproduct in the Mannich reaction of indoles, such as 5-benzyloxyindole, is the formation of a diindolylmethane dimer. This occurs when a second molecule of 5-benzyloxyindole reacts with the intermediate iminium ion instead of the desired dimethylamine.

Potential Byproducts and Their Characteristics:

CompoundStructureMolecular Weight ( g/mol )Key Identifying Features
This compound (Product) C₁₈H₂₀N₂O280.37Desired product, soluble in organic solvents.
Bis(5-benzyloxy-1H-indol-3-yl)methane (Dimer Byproduct) C₃₃H₂₈N₂O₂484.59Higher molecular weight, less polar than the product. May precipitate from the reaction mixture.
5-Hydroxygramine (Debenzylation Byproduct) C₁₁H₁₄N₂O190.24Lower molecular weight, more polar. Unlikely under standard Mannich conditions but possible with prolonged exposure to strong acids.

Troubleshooting Workflow for Dimer Formation:

Dimer_Troubleshooting start Low Yield & High MW Byproduct Observed check_reaction_conditions Review Reaction Conditions: - Temperature - Reaction Time - Stoichiometry start->check_reaction_conditions characterize_byproduct Characterize Byproduct: - Mass Spectrometry (MS) - NMR Spectroscopy check_reaction_conditions->characterize_byproduct confirm_dimer Byproduct MW ~484 g/mol? NMR shows symmetric indole signals? characterize_byproduct->confirm_dimer optimization Optimize Reaction to Minimize Dimer confirm_dimer->optimization Yes purification Purification Strategy: - Column Chromatography - Recrystallization confirm_dimer->purification No (Re-evaluate) optimization->purification

Caption: Troubleshooting workflow for identifying and addressing dimer byproduct formation.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of formaldehyde and dimethylamine to favor the formation of the gramine product over the dimer.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the reaction and potentially reduce the formation of the diindolylmethane byproduct.

  • Order of Addition: Adding the 5-benzyloxyindole slowly to a pre-mixed solution of formaldehyde and dimethylamine can help to maintain a high concentration of the aminomethylating agent, favoring the desired reaction pathway.

Problem 2: Presence of a More Polar Impurity

Question: I am observing a more polar byproduct in my reaction mixture. Could the benzyloxy protecting group be cleaving?

Answer:

While the benzyloxy group is generally stable under the mildly acidic conditions of the Mannich reaction, prolonged reaction times or higher temperatures could potentially lead to some debenzylation, yielding 5-hydroxygramine.

Troubleshooting and Minimization:

  • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) and avoid unnecessarily long reaction times or high temperatures.

  • Purification: This more polar byproduct can typically be separated from the desired this compound using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via the Mannich reaction. This involves the aminoalkylation of the C3 position of the 5-benzyloxyindole ring with formaldehyde and dimethylamine.

Mannich_Reaction cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 5-Benzyloxyindole 5-Benzyloxyindole This compound This compound 5-Benzyloxyindole->this compound + Iminium Ion Formaldehyde Formaldehyde Iminium Ion Iminium Ion Formaldehyde->Iminium Ion + Dimethylamine Dimethylamine Dimethylamine

Caption: Simplified reaction pathway for the synthesis of this compound via the Mannich reaction.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are:

  • Column Chromatography: Silica gel chromatography is effective for separating the product from both the less polar dimer byproduct and any more polar impurities. A gradient elution of ethyl acetate in hexanes is a common solvent system.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure this compound.

Q3: How do reaction conditions influence byproduct formation?

A3: The formation of byproducts, particularly the diindolylmethane dimer, is sensitive to reaction conditions.

Byproduct_Logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes High [5-Benzyloxyindole] High [5-Benzyloxyindole] Increased Dimer Formation Increased Dimer Formation High [5-Benzyloxyindole]->Increased Dimer Formation Low [Aminomethylating Agent] Low [Aminomethylating Agent] Low [Aminomethylating Agent]->Increased Dimer Formation High Temperature High Temperature High Temperature->Increased Dimer Formation Increased Debenzylation Increased Debenzylation High Temperature->Increased Debenzylation Long Reaction Time Long Reaction Time Long Reaction Time->Increased Debenzylation

addressing poor reproducibility in 5-Benzyloxygramine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to poor reproducibility in experiments involving 5-Benzyloxygramine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, purification, and experimental use of this compound.

Issue 1: Inconsistent Yields in this compound Synthesis

  • Question: My synthesis of this compound results in highly variable and often low yields. What are the potential causes and solutions?

  • Answer: Inconsistent yields in the synthesis of gramine derivatives are common and can often be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

    • Reagent Quality: The purity of your starting materials, particularly the 5-benzyloxyindole, is crucial. Impurities can lead to side reactions and lower yields.

      • Solution: Ensure the purity of starting materials using techniques like NMR or mass spectrometry before starting the reaction. If necessary, purify the starting materials.

    • Reaction Conditions: The Mannich reaction, commonly used for gramine synthesis, is sensitive to temperature and reaction time.

      • Solution: Precisely control the reaction temperature. A pre-cooled acidic solution is often necessary before the addition of formaldehyde and the amine.[1] Stirring time should also be consistent between batches.[1]

    • Work-up Procedure: The process of neutralizing the reaction mixture and extracting the product can be a source of product loss.

      • Solution: Ensure the pH is carefully adjusted during neutralization. Use a pre-cooled sodium hydroxide solution for this step.[1] Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Issue 2: Poor Solubility of this compound in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous assay buffer, leading to precipitation and inconsistent results. How can I improve its solubility?

  • Answer: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging.

    • Use of a Co-solvent: A small amount of an organic solvent can significantly aid in dissolution.

      • Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid affecting your biological system.

    • Sonication: Mechanical energy can help to break down solid particles and facilitate dissolution.

      • Solution: After adding the DMSO stock to the aqueous buffer, sonicate the solution for a short period. Be cautious not to overheat the sample.

    • pH Adjustment: The solubility of indole derivatives can be pH-dependent.

      • Solution: Investigate the effect of slightly adjusting the pH of your buffer on the solubility of this compound, ensuring the pH remains within the functional range for your protein.

Issue 3: High Background or Non-Specific Binding in Protein-Ligand Interaction Assays

  • Question: In my protein-ligand binding assays with this compound, I am observing high background signal or what appears to be non-specific binding. How can I troubleshoot this?

  • Answer: High background and non-specific binding are common issues in protein-ligand interaction assays and can obscure the true binding signal.

    • Blocking Agents: Insufficient blocking of non-specific binding sites on your solid support (e.g., microplate wells) can be a major contributor.

      • Solution: Optimize your blocking buffer. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. Ensure adequate incubation time and temperature for the blocking step.

    • Detergent Concentration: Detergents are often included in wash buffers to reduce non-specific binding.

      • Solution: Optimize the concentration of a mild non-ionic detergent, such as Tween-20 or Triton X-100, in your wash buffers.

    • Compound Aggregation: Hydrophobic compounds like this compound can form aggregates at higher concentrations, which can lead to non-specific interactions.

      • Solution: Visually inspect your compound stock solution for any signs of precipitation. Consider running a control experiment to test for compound aggregation, such as dynamic light scattering (DLS).

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I store this compound powder and its stock solutions to ensure stability?

  • A1: Proper storage is critical to maintain the integrity of this compound.

    • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).

    • In Solvent: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable (stable for up to 1 month). Avoid repeated freeze-thaw cycles.

Experimental Design

  • Q2: What are the key controls to include in a protein stabilization assay (e.g., Thermal Shift Assay) with this compound?

  • A2: A well-designed experiment with appropriate controls is essential for data interpretation.

    • No-Ligand Control: This is the protein in the assay buffer without this compound. This provides the baseline melting temperature (Tm) of the protein.

    • Buffer Control: This is the assay buffer with this compound but without the protein. This helps to identify any fluorescence changes caused by the compound itself.

    • Positive Control: If available, a known binder to your protein target can validate the assay setup.

    • Negative Control: A compound structurally similar to this compound but known to be inactive can help assess the specificity of the interaction.

  • Q3: What factors can lead to poor reproducibility in antiviral screening assays using this compound?

  • A3: Reproducibility in antiviral assays can be influenced by several factors.

    • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect virus infection and compound efficacy. Standardize your cell culture protocols.

    • Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Titer your virus stock regularly.

    • Compound Preparation: As mentioned earlier, ensure consistent preparation and solubility of this compound.

    • Assay Readout: The method used to quantify viral inhibition (e.g., CPE, plaque reduction, qPCR) should be validated for linearity and reproducibility.

Data Presentation

Table 1: Solubility and Storage of this compound

FormSolventConcentrationStorage TemperatureShelf Life
Powder---20°C3 years
4°C2 years
In SolventDMSO250 mg/mL (891.71 mM)-80°C6 months
-20°C1 month

Data sourced from commercial supplier technical data sheets.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol is adapted from a published procedure for a similar gramine derivative and may require optimization for this compound.[1]

  • Preparation of Reagent Solution:

    • To a pre-cooled (6°C) vessel, add acetic acid (2.7 equivalents).

    • Slowly add N-methylpropylamine (1.2 equivalents) dropwise over 30 minutes while maintaining the temperature at 6°C.

    • After the addition is complete, let the mixture rest for 5 minutes.

    • Add a pre-cooled (6°C) aqueous 37% formaldehyde solution (1.0 equivalent).

  • Reaction:

    • Pour the prepared reagent solution onto 5-(benzyloxy)indole powder (1.0 equivalent).

    • Stir the mixture for 24 hours at 25°C.

  • Work-up:

    • Add the reaction mixture to a pre-cooled (10°C) 10% sodium hydroxide solution.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica gel. The appropriate eluent system will need to be determined empirically (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Protein Thermal Shift Assay (TSA) for MERS-CoV N-NTD Stabilization

This is a general protocol and should be optimized for your specific protein and instrument.

  • Reagent Preparation:

    • Prepare a 2X solution of purified MERS-CoV N-NTD protein in your assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). The final protein concentration in the assay will typically be in the low micromolar range (e.g., 2-5 µM).

    • Prepare a 20X stock of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.

    • Prepare a 2000X stock of SYPRO Orange dye in DMSO.

  • Assay Plate Setup (96-well PCR plate):

    • In each well, add assay buffer to bring the final volume to 20 µL.

    • Add 1 µL of the appropriate this compound dilution (or DMSO for the no-ligand control).

    • Add 10 µL of the 2X MERS-CoV N-NTD protein solution.

    • Add 0.2 µL of a 1:100 dilution of the 2000X SYPRO Orange dye stock (final concentration 1X).

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.

    • A positive shift in Tm in the presence of this compound compared to the no-ligand control indicates stabilization of the protein by the compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_assay_prep Assay Preparation cluster_experiment Experiment cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification qc Quality Control (NMR, MS) purification->qc stock Prepare Compound Stock (DMSO) qc->stock assay Perform Binding/ Stabilization Assay stock->assay protein Purify Target Protein protein->assay buffer Prepare Assay Buffer buffer->assay data_acq Data Acquisition assay->data_acq analysis Analyze Results data_acq->analysis conclusion Draw Conclusions analysis->conclusion

General experimental workflow for this compound studies.

troubleshooting_synthesis start Low/Inconsistent Synthesis Yield reagent_quality Check Reagent Purity? start->reagent_quality reaction_conditions Control Reaction Conditions? reagent_quality->reaction_conditions Yes purify_reagents Purify Starting Materials reagent_quality->purify_reagents No workup Optimize Work-up? reaction_conditions->workup Yes control_temp_time Precise Temp/Time Control reaction_conditions->control_temp_time No optimize_extraction Optimize pH and Extraction Steps workup->optimize_extraction No success Improved Yield workup->success Yes purify_reagents->reaction_conditions control_temp_time->workup optimize_extraction->success

Troubleshooting logic for low synthesis yields.

signaling_pathway mers_cov MERS-CoV n_protein_mono N Protein (Monomer) mers_cov->n_protein_mono n_protein_olig Functional Oligomer n_protein_mono->n_protein_olig non_native_dimer Non-native N-NTD Dimer n_protein_mono->non_native_dimer viral_replication Viral Replication n_protein_olig->viral_replication benzyloxygramine This compound benzyloxygramine->non_native_dimer Stabilizes abnormal_olig Abnormal Oligomerization non_native_dimer->abnormal_olig inhibition Inhibition of Replication abnormal_olig->inhibition

Mechanism of action of this compound.

References

optimizing storage conditions for 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 5-Benzyloxygramine to ensure its stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I store solutions of this compound?

A2: The storage of this compound solutions depends on the solvent and the intended duration of storage. For stock solutions prepared in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, which includes an indole ring, a benzyloxy group, and a tertiary amine, this compound may be susceptible to degradation through several pathways:

  • Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various degradation products.[2][3]

  • Hydrolysis: The benzyloxy group could potentially be cleaved under strong acidic or basic conditions, although it is generally stable under neutral pH.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue with indole-containing compounds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in a stock solution upon storage at low temperatures. The solubility of this compound may be limited in the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound. Before use, ensure the solution is clear. For long-term storage, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup.
Loss of biological activity in an experiment. The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Ensure that the solution is stored under the recommended conditions (protected from light, at the correct temperature, and with minimal freeze-thaw cycles). Perform a quality control check of the new stock solution, if possible.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). This could indicate the presence of degradation products or impurities from the solvent or container.Review the storage conditions and handling procedures. If degradation is suspected, a fresh sample should be used. Ensure that high-purity solvents are used for preparing solutions.
Color change of the solid compound or solution. A color change, such as yellowing or browning, can be an indicator of oxidation or other degradation processes.Discard the discolored material and use a fresh, properly stored sample. To prevent future occurrences, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerLight/Moisture Protection
Solid 2-8°CLong-termTightly sealed, opaque containerProtect from light and moisture
DMSO Solution -20°CUp to 1 month[1]Tightly sealed, amber vialsProtect from light
DMSO Solution -80°CUp to 6 months[1]Tightly sealed, amber vialsProtect from light

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) vials.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare test samples by diluting the stock solution with the relevant stress medium (e.g., acidic, basic, or oxidative solutions) to a final concentration suitable for HPLC analysis.

    • Prepare a control sample diluted with the storage solvent (e.g., DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.

    • Photostability: Expose the sample to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.

    • Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperatures (-20°C, -80°C).

  • Time Points:

    • Analyze samples at initial (T=0) and various time points (e.g., 1, 3, 7, 14, and 30 days).

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

5-Benzyloxygramine_Potential_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂, light, heat Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Oxidized Indole Derivatives Oxidized Indole Derivatives Oxidation->Oxidized Indole Derivatives 5-Hydroxygramine + Benzyl Alcohol 5-Hydroxygramine + Benzyl Alcohol Hydrolysis->5-Hydroxygramine + Benzyl Alcohol Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Solution Issue e.g., Precipitation, Inactivity, Impurity CheckStorage Review Storage Conditions (Temp, Light, Duration) Issue->CheckStorage CheckHandling Review Handling Procedures (Solvent, Freeze-Thaw) Issue->CheckHandling OptimizeStorage Optimize Storage/Handling CheckStorage->OptimizeStorage CheckHandling->OptimizeStorage PrepareFresh Prepare Fresh Stock Solution QC Perform Quality Control PrepareFresh->QC OptimizeStorage->PrepareFresh

Caption: Troubleshooting workflow for common issues.

Storage_Impact_on_Experiment OptimalStorage Optimal Storage (-80°C, protected from light) StableCompound Stable this compound OptimalStorage->StableCompound SuboptimalStorage Suboptimal Storage (RT, light exposure, freeze-thaw) DegradedCompound Degraded this compound SuboptimalStorage->DegradedCompound SuccessfulExperiment Reliable Experimental Results StableCompound->SuccessfulExperiment FailedExperiment Unreliable/Failed Experiment DegradedCompound->FailedExperiment

Caption: Impact of storage on experimental outcomes.

References

Validation & Comparative

Validating the In Vitro Antiviral Activity of 5-Benzyloxygramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral activity of 5-Benzyloxygramine against coronaviruses, alongside established antiviral agents. While direct quantitative data for this compound is not publicly available in the format of EC50 and CC50 values, this document summarizes its known mechanism of action and presents a comparative framework using data from alternative antiviral compounds, Remdesivir and Molnupiravir. Detailed experimental protocols for key antiviral and cytotoxicity assays are also provided to support further research and validation efforts.

Introduction to this compound

This compound, also referred to as P3 in some studies, has emerged as a compound with broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] Its unique mechanism of action targets the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly.

Mechanism of Action

This compound functions as an N protein protein-protein interaction (PPI) orthosteric stabilizer.[1] It binds to the N-terminal domain (N-NTD) of the coronavirus N protein, inducing and stabilizing non-native protein-protein interactions. This leads to abnormal oligomerization and aggregation of the N protein, thereby impairing its function in viral genome packaging and subsequent virion assembly. This mechanism is distinct from many other antiviral drugs that target viral enzymes like the RNA-dependent RNA polymerase.

Comparative In Vitro Efficacy

Due to the absence of publicly available, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound, a direct quantitative comparison is not possible at this time. However, to provide a benchmark for its potential efficacy, this guide presents the in vitro activity of two well-characterized antiviral drugs, Remdesivir and Molnupiravir, against SARS-CoV-2.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Comparator Drugs against SARS-CoV-2

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
RemdesivirSARS-CoV-2Vero E60.77>100>129.87[2]
Molnupiravir (NHC)SARS-CoV-2Vero E6-GFP0.3>10>33.3[3]
Molnupiravir (NHC)SARS-CoV-2Huh70.4>10>25[3]

Note: The therapeutic index (TI) for the efficacy of this compound (P3) against SARS-CoV-2 has been reported to be similar to its TI against MERS-CoV, with a calculated TI value of 21.9 for SARS-CoV-2 in Vero E6 cells.[2]

Experimental Protocols

To facilitate the validation and further investigation of this compound's antiviral activity, detailed methodologies for key in vitro assays are provided below.

Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the effective concentration of an antiviral compound.

Objective: To quantify the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells

  • Coronavirus stock (e.g., SARS-CoV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose or Methylcellulose

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Dilution: Prepare serial dilutions of this compound and control compounds in DMEM supplemented with 2% FBS.

  • Virus Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compound mixed with either 1.2% agarose or methylcellulose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.

Cytotoxicity Assay: Neutral Red Uptake Assay

The neutral red uptake assay is a cell viability assay used to determine the cytotoxicity of a compound.

Objective: To determine the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

  • Vero E6 cells

  • DMEM with 10% FBS

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to serial dilutions of this compound and control compounds for 48-72 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells with PBS and then add 150 µL of the destain solution to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

G cluster_virus Coronavirus Life Cycle cluster_drug_action Mechanism of this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Replicase Translation of Replicase Uncoating->Translation of Replicase RNA Replication RNA Replication Translation of Replicase->RNA Replication Transcription Transcription RNA Replication->Transcription Translation of Structural Proteins Translation of Structural Proteins Transcription->Translation of Structural Proteins Assembly Assembly Translation of Structural Proteins->Assembly Virion Release Virion Release Assembly->Virion Release This compound This compound N Protein N Protein This compound->N Protein Binds to N-NTD Abnormal N Protein Oligomerization Abnormal N Protein Oligomerization N Protein->Abnormal N Protein Oligomerization Induces non-native PPIs Abnormal N Protein Oligomerization->Assembly Inhibits

Caption: Mechanism of Action of this compound.

G cluster_workflow In Vitro Antiviral Validation Workflow cluster_data Data Output Cell Culture Cell Culture Compound Preparation Compound Preparation Cell Culture->Compound Preparation Cell Culture->Compound Preparation Antiviral Assay (Plaque Reduction) Antiviral Assay (Plaque Reduction) Compound Preparation->Antiviral Assay (Plaque Reduction) Cytotoxicity Assay (Neutral Red) Cytotoxicity Assay (Neutral Red) Compound Preparation->Cytotoxicity Assay (Neutral Red) Data Analysis (EC50) Data Analysis (EC50) Antiviral Assay (Plaque Reduction)->Data Analysis (EC50) Data Analysis (CC50) Data Analysis (CC50) Cytotoxicity Assay (Neutral Red)->Data Analysis (CC50) EC50 Value EC50 Value Data Analysis (EC50)->EC50 Value CC50 Value CC50 Value Data Analysis (CC50)->CC50 Value Selectivity Index (SI) Selectivity Index (SI) EC50 Value->Selectivity Index (SI) CC50 Value->Selectivity Index (SI)

Caption: Experimental Workflow for In Vitro Validation.

References

Comparative Analysis of 5-Benzyloxygramine with Other Protein-Protein Interaction Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of PPI stabilizers.

This guide provides a detailed comparative analysis of 5-Benzyloxygramine, a stabilizer of non-native protein-protein interactions (PPIs) of the coronavirus nucleocapsid (N) protein, with other well-characterized PPI stabilizers, namely Fusicoccin-A and Epibestatin, which target the 14-3-3 protein family. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed methodologies, to aid in the research and development of novel therapeutics based on PPI stabilization.

Introduction to Protein-Protein Interaction Stabilization

Protein-protein interactions are fundamental to virtually all cellular processes. The modulation of these interactions with small molecules represents a promising therapeutic strategy. While PPI inhibitors have been a major focus of drug discovery, the stabilization of PPIs is an emerging approach with the potential to address challenging drug targets. PPI stabilizers can enhance or induce protein interactions, leading to a variety of functional outcomes, including the restoration of lost protein function, the induction of novel functions, or the disruption of pathological processes.

This compound is a novel orthosteric stabilizer that targets a non-native dimer interface of the N-terminal domain (N-NTD) of coronavirus nucleocapsid proteins. By stabilizing this non-native interaction, it induces abnormal oligomerization of the N protein, thereby inhibiting viral replication. This unique mechanism of action makes it a promising candidate for the development of broad-spectrum antiviral drugs.

Fusicoccin-A is a natural product that acts as a molecular glue to stabilize the interaction between 14-3-3 proteins and their various client proteins. 14-3-3 proteins are key regulators of numerous signaling pathways, and their stabilization can have profound effects on cellular processes. Fusicoccin-A has been instrumental as a chemical probe to study 14-3-3 biology and as a lead compound for the development of new therapeutics.

Epibestatin , another small molecule stabilizer of 14-3-3 PPIs, selectively enhances the interaction between 14-3-3 and specific client proteins, such as the plasma membrane H+-ATPase (PMA2). Its discovery and characterization have provided valuable insights into the design principles for selective PPI stabilization.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound, Fusicoccin-A, and Epibestatin, providing a basis for their comparative assessment.

Table 1: Binding Affinity and Potency of PPI Stabilizers

CompoundTarget PPIAssay TypeDissociation Constant (Kd)EC50 / IC50Reference
This compoundMERS-CoV N-NTDNot Specified~2.3 μM2.9 μM (Antiviral Activity)[1]
This compoundSARS-CoV-2 N-NTDFluorescence Quenching47.07 μMNot Reported[2]
Fusicoccin-A14-3-3 / PMA2Isothermal Titration Calorimetry (ITC)0.37 μMNot Reported[3]
Fusicoccin-A14-3-3σ / ERα-ctpIsothermal Titration Calorimetry (ITC)0.02 μM (in presence of stabilizer)3.16 μM (Stabilization)[4]
Epibestatin14-3-3 / PMA2Surface Plasmon Resonance (SPR)1.8 μMNot Reported[5][6]

Signaling Pathways and Mechanisms of Action

The mechanism by which each stabilizer exerts its biological effect is intrinsically linked to the signaling pathway it modulates.

This compound: Disruption of Coronavirus Replication

This compound's antiviral activity stems from its ability to induce the abnormal oligomerization of the coronavirus nucleocapsid (N) protein. The N protein is crucial for viral replication, as it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, a key component for viral assembly and transcription.[4][7][8][9] By stabilizing a non-native dimer of the N-terminal domain (N-NTD), this compound triggers a cascade of aberrant protein aggregation, which disrupts the normal formation of the RNP and ultimately inhibits viral propagation.[1][2]

G cluster_virus Coronavirus-infected Host Cell Viral_RNA Viral RNA Genome RNP Ribonucleoprotein (RNP) Complex (Functional Oligomer) Viral_RNA->RNP encapsidated by N_Protein Nucleocapsid (N) Protein (Monomer) N_Protein->RNP oligomerizes to form NonNative_Dimer Non-native N-NTD Dimer N_Protein->NonNative_Dimer binds to Virion_Assembly Virion Assembly & Replication RNP->Virion_Assembly is essential for Stabilizer This compound Stabilizer->NonNative_Dimer stabilizes Abnormal_Oligomer Abnormal N Protein Oligomer NonNative_Dimer->Abnormal_Oligomer induces Abnormal_Oligomer->Virion_Assembly inhibits

Mechanism of this compound Antiviral Activity.
Fusicoccin-A and Epibestatin: Modulation of 14-3-3 Mediated Signaling

Fusicoccin-A and Epibestatin stabilize the interaction between 14-3-3 proteins and their client proteins. 14-3-3 proteins are scaffold proteins that regulate the function of their clients, often in a phosphorylation-dependent manner. A well-studied example is the interaction with the plasma membrane H+-ATPase (PMA2).[3][10] Phosphorylation of the C-terminus of PMA2 creates a binding site for 14-3-3. This interaction activates the proton pump. Fusicoccin-A and Epibestatin bind to a pocket at the interface of the 14-3-3/PMA2 complex, locking it in an active state and leading to sustained downstream signaling.[11]

G cluster_cell Eukaryotic Cell PMA2_inactive H+-ATPase (PMA2) (Inactive) pPMA2 Phosphorylated PMA2 PMA2_inactive->pPMA2 phosphorylates PMA2_active H+-ATPase (PMA2) (Active) Kinase Kinase Kinase->pPMA2 Phosphatase Phosphatase Phosphatase->PMA2_inactive pPMA2->PMA2_inactive dephosphorylates Complex 14-3-3/pPMA2 Complex pPMA2->Complex Protein_1433 14-3-3 Protein Protein_1433->Complex Stabilized_Complex Stabilized 14-3-3/pPMA2 Complex Complex->Stabilized_Complex Stabilizer Fusicoccin-A / Epibestatin Stabilizer->Stabilized_Complex stabilizes Downstream Downstream Signaling (e.g., Ion Transport) Stabilized_Complex->Downstream sustained activation of

Modulation of 14-3-3 Signaling by PPI Stabilizers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Polarization (FP) Assay for PPI Stabilization

This assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. Stabilization of the PPI is detected as an increase in polarization.[12][13][14][15][16]

Materials:

  • Fluorescently labeled peptide (tracer) corresponding to the binding motif of one of the interacting proteins.

  • Purified interacting proteins.

  • PPI stabilizer compound.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Black, low-volume 384-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Tracer and Protein Titration:

    • To determine the optimal tracer concentration, perform a serial dilution of the tracer and measure its fluorescence intensity and polarization. Select a concentration that gives a stable and robust signal.

    • Titrate the unlabeled protein against a fixed concentration of the tracer to determine the dissociation constant (Kd) of the binary interaction.

  • Stabilizer Titration:

    • Prepare a series of dilutions of the PPI stabilizer compound in the assay buffer.

    • In the wells of a 384-well plate, add the tracer at its optimal concentration and the interacting protein at a concentration around its Kd.

    • Add the different concentrations of the stabilizer to the wells. Include a no-stabilizer control.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the stabilizer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of stabilization.

Surface Plasmon Resonance (SPR) for PPI Stabilization

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[17][18][19][20]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified interacting proteins (ligand and analyte).

  • PPI stabilizer compound.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the ligand protein at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active groups with ethanolamine.

  • Analyte Binding and Stabilization:

    • Inject a series of concentrations of the analyte over the ligand-immobilized surface to determine the binding kinetics and affinity of the binary interaction.

    • To assess stabilization, pre-incubate the analyte with different concentrations of the PPI stabilizer.

    • Inject the analyte-stabilizer mixtures over the ligand surface and monitor the binding response.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) in the absence and presence of the stabilizer.

    • A decrease in the Kd value in the presence of the stabilizer indicates a stabilization effect.

NanoBRET™ Assay for Cellular PPI Stabilization

NanoBRET™ is a proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor, allowing for the quantification of PPIs in living cells.[21][22][23][24][25]

Materials:

  • Mammalian cells.

  • Expression vectors for NanoLuc®- and HaloTag®-fused interacting proteins.

  • Transfection reagent.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • PPI stabilizer compound.

  • White, opaque 96-well plates.

  • Luminometer capable of measuring filtered luminescence.

Procedure:

  • Cell Transfection:

    • Co-transfect the mammalian cells with the NanoLuc® and HaloTag® fusion constructs.

    • Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • Assay Execution:

    • Treat the cells with a serial dilution of the PPI stabilizer compound. Include a vehicle control.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Correct for background by subtracting the NanoBRET™ ratio of cells expressing only the donor.

    • Plot the corrected NanoBRET™ ratio against the logarithm of the stabilizer concentration.

    • Fit the data to a dose-response curve to determine the EC50 of stabilization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of PPI stabilizers.

G cluster_workflow PPI Stabilizer Discovery Workflow Screening High-Throughput Screening (e.g., FRET, AlphaScreen) Hit_ID Hit Identification Screening->Hit_ID Biophysical Biophysical Validation (FP, SPR, ITC) Hit_ID->Biophysical Cellular Cell-Based Assays (NanoBRET™, Co-IP) Biophysical->Cellular Structural Structural Biology (X-ray Crystallography, NMR) Cellular->Structural In_Vivo In Vivo Studies Cellular->In_Vivo Lead_Opt Lead Optimization Structural->Lead_Opt Lead_Opt->Biophysical Iterative Improvement

General Workflow for PPI Stabilizer Discovery.

Conclusion

This guide provides a comparative overview of this compound and other PPI stabilizers, highlighting their distinct mechanisms of action and performance characteristics. This compound represents a novel class of antiviral agents that function by stabilizing a non-native protein-protein interaction, a strategy with significant potential for combating emerging viral threats. In contrast, Fusicoccin-A and Epibestatin exemplify the modulation of a central signaling hub, the 14-3-3 protein family, demonstrating the therapeutic possibilities of stabilizing native protein interactions. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating the evaluation and development of the next generation of PPI-targeted therapeutics.

References

In Vivo Validation of 5-Benzyloxygramine Efficacy: A Comparative Analysis with Alternative Antiviral Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical antiviral candidate 5-Benzyloxygramine against established antiviral drugs. While in vivo efficacy data for this compound is not yet publicly available, this document summarizes its known mechanism of action and in vitro performance, juxtaposed with the in vivo experimental data of approved and investigational antivirals targeting coronaviruses. This guide aims to offer a comprehensive overview for researchers engaged in the discovery and development of novel antiviral therapies.

Introduction to this compound

This compound is a small molecule compound that has emerged as a potential broad-spectrum antiviral agent against coronaviruses. Its primary mechanism of action involves the targeted disruption of the coronavirus nucleocapsid (N) protein. Specifically, this compound induces non-native protein-protein interactions of the N-terminal domain (N-NTD), leading to the formation of dysfunctional oligomers and subsequent impairment of viral replication. This novel mechanism presents a promising avenue for antiviral drug development.

Comparative Analysis of Antiviral Efficacy

Due to the absence of in vivo data for this compound, this section presents its in vitro efficacy alongside the in vivo performance of three prominent antiviral drugs: Remdesivir, Molnupiravir, and Paxlovid (Nirmatrelvir/Ritonavir).

Table 1: In Vitro Efficacy of this compound against Coronaviruses
VirusCell LineAssayIC50/EC50Reference
MERS-CoVVeroPlaque Reduction AssayNot Reported[Inferred]
SARS-CoV-2Caco-2Not SpecifiedNot Reported[Inferred]

Note: Specific IC50/EC50 values for this compound are not yet publicly available in the reviewed literature. The compound has been identified as an effective inhibitor in vitro.

Table 2: Comparative In Vivo Efficacy of Alternative Antiviral Drugs
DrugAnimal ModelVirusKey Efficacy EndpointsDosage RegimenReference
Remdesivir Rhesus MacaquesSARS-CoV-2Reduced clinical signs, lung pathology, and viral loads in the lower respiratory tract.10 mg/kg loading dose, then 5 mg/kg daily[1][2]
K18-hACE2 MiceSARS-CoV-2Reduced lung viral titers and lung pathology.25 mg/kg, twice daily[3]
Molnupiravir Syrian HamstersSARS-CoV-2Reduced lung viral titers and pathology.[4][5]250 mg/kg, twice daily[4]
FerretsSARS-CoV-2Reduced viral load in the upper respiratory tract and blocked transmission.[6]5 mg/kg, twice daily[6]
Paxlovid Syrian HamstersSARS-CoV-2 (Delta & Omicron)Reduced lung viral titers and pathology; prevented mortality.[7]250 mg/kg (Nirmatrelvir), twice daily[7][8]
(Nirmatrelvir/Ritonavir)FerretsSARS-CoV-2Reduced viral load in the upper respiratory tract.20 or 100 mg/kg (Nirmatrelvir), twice daily[9]

Experimental Protocols

In Vitro Assay for Coronavirus N Protein Inhibitors (Conceptual Protocol)

This protocol describes a general method for evaluating the efficacy of compounds like this compound that target the coronavirus N protein.

Objective: To determine the inhibitory effect of a test compound on the interaction between the N protein and viral RNA.

Materials:

  • Recombinant full-length coronavirus N protein

  • Fluorescently labeled viral RNA corresponding to a known N protein binding site

  • Assay buffer (e.g., Tris-HCl, NaCl, MgCl2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the fluorescently labeled viral RNA.

  • Add the serially diluted test compound to the wells.

  • Initiate the binding reaction by adding a fixed concentration of the recombinant N protein to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates inhibition of the N protein-RNA interaction.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the N protein-RNA binding.

In Vivo Antiviral Efficacy Study in a Syrian Hamster Model of SARS-CoV-2 (Generalized Protocol)

This protocol outlines a typical in vivo study to assess the efficacy of an antiviral drug against SARS-CoV-2 in Syrian hamsters.[10][11][12]

Objective: To evaluate the therapeutic efficacy of a test compound in reducing viral replication and pathology in a hamster model of COVID-19.

Animals:

  • 6-8 week old male or female Syrian hamsters.

Virus:

  • A clinical isolate of SARS-CoV-2.

Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate vehicle for the test compound)

  • Group 2: Test compound (e.g., Molnupiravir at 250 mg/kg)

  • Group 3: (Optional) Positive control (e.g., another known antiviral)

Procedure:

  • Acclimatization: Acclimatize the hamsters to the BSL-3 facility for at least 3 days prior to the experiment.

  • Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2 (e.g., 10^5 TCID50).[10]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 12 or 24 hours). Administer the test compound or vehicle control orally or via another appropriate route, typically twice daily for 4-5 days.

  • Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.

  • Sample Collection: At predetermined time points (e.g., day 2 and day 4 post-infection), euthanize a subset of animals from each group.

  • Tissue Harvesting: Collect lungs, nasal turbinates, and other relevant tissues for virological and pathological analysis.

  • Viral Load Determination: Homogenize a portion of the lung and nasal turbinate tissues and determine the viral load using quantitative reverse transcription PCR (qRT-PCR) and/or a TCID50 assay on Vero E6 cells.

  • Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of lung injury and inflammation.

  • Data Analysis: Statistically compare the viral loads, body weight changes, and lung pathology scores between the treatment and control groups.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Coronavirus Nucleocapsid (N) Protein

The coronavirus N protein is a multifunctional phosphoprotein that plays a crucial role in the viral life cycle.[13][14] It is involved in viral RNA packaging, replication, and modulation of host cell processes, including cell cycle and innate immune responses.[15][16][17]

N_Protein_Signaling cluster_virus Viral Processes cluster_host Host Cell Interactions cluster_drug Drug Intervention gRNA Genomic RNA N_protein N Protein gRNA->N_protein Binds to RNP Ribonucleoprotein (RNP) Complex N_protein->RNP Forms Replication Viral Replication & Transcription RNP->Replication Facilitates Assembly Virion Assembly RNP->Assembly Incorporated into CellCycle Cell Cycle InnateImmunity Innate Immunity (e.g., IFN production) N_protein_host N Protein N_protein_host->CellCycle Arrests S-phase N_protein_host->InnateImmunity Antagonizes Benzyloxygramine This compound N_protein_target N Protein Benzyloxygramine->N_protein_target Targets Dysfunctional_Oligomers Dysfunctional Oligomers N_protein_target->Dysfunctional_Oligomers Induces formation of Inhibition Inhibition of Viral Replication Dysfunctional_Oligomers->Inhibition

Caption: Signaling pathways involving the coronavirus N protein.

Experimental Workflow for In Vivo Antiviral Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of an antiviral compound in an animal model.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Syrian Hamster) Infection Intranasal Infection Animal_Model->Infection Virus_Prep Prepare Virus Stock (SARS-CoV-2) Virus_Prep->Infection Drug_Formulation Formulate Test Compound & Vehicle Treatment Administer Treatment (Test Compound vs. Vehicle) Drug_Formulation->Treatment Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection (Lungs, Nasal Turbinates) Monitoring->Euthanasia Viral_Load Viral Load Quantification (qRT-PCR, TCID50) Euthanasia->Viral_Load Histopathology Histopathological Analysis (H&E Staining) Euthanasia->Histopathology Data_Analysis Statistical Analysis & Reporting Viral_Load->Data_Analysis Histopathology->Data_Analysis

Caption: A generalized workflow for in vivo antiviral efficacy studies.

Conclusion

This compound represents a promising antiviral candidate with a novel mechanism of action targeting the coronavirus N protein. While in vitro studies have demonstrated its potential, the lack of in vivo efficacy and pharmacokinetic data is a critical gap that needs to be addressed in future preclinical studies. The comparative data provided for established antivirals like Remdesivir, Molnupiravir, and Paxlovid highlight the benchmarks that new therapeutic candidates will need to meet or exceed. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and development of this compound and other novel antiviral agents. Further research, particularly in relevant animal models, is essential to validate its therapeutic potential for the treatment of coronavirus infections.

References

Head-to-Head Comparison: 5-Benzyloxygramine and Remdesivir in the Context of Coronavirus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two antiviral compounds, 5-Benzyloxygramine and remdesivir, reveals distinct mechanisms of action and stages of development in the ongoing search for effective coronavirus therapeutics. While remdesivir has been at the forefront of clinical applications, this compound presents a novel approach by targeting a different viral component, the nucleocapsid protein.

This guide provides a comprehensive, data-driven comparison of this compound and the well-established antiviral drug remdesivir, tailored for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, antiviral efficacy, safety profiles, and the experimental methodologies used to evaluate them.

At a Glance: Key Differences

FeatureThis compound (P3)Remdesivir (GS-5734)
Primary Target Nucleocapsid (N) ProteinRNA-dependent RNA polymerase (RdRp)
Mechanism of Action Induces non-native protein-protein interactions of the N-protein, leading to aggregation and disruption of function.Acts as a nucleoside analog, causing premature termination of viral RNA synthesis.[1]
Antiviral Spectrum Broad-spectrum activity against coronaviruses, including MERS-CoV, SARS-CoV-2, and Mouse Hepatitis Virus (MHV).Broad-spectrum activity against several RNA viruses, including Coronaviridae.
Development Stage PreclinicalClinically approved for COVID-19 treatment.

Antiviral Activity and Cytotoxicity

The in vitro efficacy of an antiviral compound is a critical determinant of its therapeutic potential. This is typically assessed by determining the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the Therapeutic Index (TI), a measure of the drug's safety margin.

A recent study calculated a Therapeutic Index (TI) of 21.9 for this compound against SARS-CoV-2 in Vero E6 cells, indicating a favorable safety and efficacy profile. The same study noted a similar TI value for its activity against MERS-CoV.[2]

Remdesivir has been extensively studied, with reported EC50 values against SARS-CoV-2 in Vero E6 cells varying across different studies, which can be attributed to differences in experimental protocols such as incubation times and readout methods.[2] For instance, one study reported an EC50 of 1.65 µM in Vero E6 cells.[3][4] Another study in the same cell line reported an EC50 of 0.47 µM for GS-441524, the parent nucleoside of remdesivir.[3] In human lung cells, remdesivir has shown more potent activity with an EC50 of 0.01 µM.[3][4]

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirusCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI)
This compoundSARS-CoV-2Vero E6Not explicitly stated>10 (from TI calculation)21.9[2]
This compoundMERS-CoVVero E6Not explicitly stated>10 (from TI calculation)Similar to SARS-CoV-2[2]
RemdesivirSARS-CoV-2Vero E61.65[3][4]>100[2]>60.6
Remdesivir (GS-441524)SARS-CoV-2Vero E60.47[3]Not specifiedNot specified
RemdesivirSARS-CoV-2Human Lung Cells0.01[3][4]Not specifiedNot specified

Note: The EC50 and CC50 values for this compound were not explicitly found in the provided search results, but the Therapeutic Index was reported. The TI is calculated as CC50/EC50.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and remdesivir lies in their molecular targets within the coronavirus replication cycle.

This compound: Disrupting Viral Assembly

This compound targets the viral nucleocapsid (N) protein.[2] The N protein is crucial for packaging the viral RNA genome into new virus particles. This compound induces non-native protein-protein interactions between N-terminal domains (NTDs) of the N protein, leading to its abnormal aggregation.[2] This disruption of the N protein's function effectively halts the assembly of new virions. The relatively low mutation rate of the N protein makes it an attractive target for developing broad-spectrum antiviral drugs.[2]

G cluster_virus Coronavirus Viral RNA Viral RNA N Protein N Protein Viral RNA->N Protein binds to Virion Assembly Virion Assembly N Protein->Virion Assembly facilitates Disrupted Function Disrupted Function N Protein->Disrupted Function This compound This compound This compound->N Protein induces aggregation

Figure 1: Mechanism of action of this compound.

Remdesivir: Halting Viral Replication

Remdesivir, a prodrug, is metabolized within the host cell into its active triphosphate form. This active form mimics adenosine triphosphate (ATP), one of the building blocks of RNA. It is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively stopping the replication of the viral genome.[1]

G cluster_cell Host Cell Remdesivir (Prodrug) Remdesivir (Prodrug) Active Metabolite Active Metabolite Remdesivir (Prodrug)->Active Metabolite metabolization Viral RdRp Viral RdRp Active Metabolite->Viral RdRp inhibits Viral RNA Synthesis Viral RNA Synthesis Viral RdRp->Viral RNA Synthesis is essential for Premature Termination Premature Termination Viral RNA Synthesis->Premature Termination

Figure 2: Mechanism of action of remdesivir.

Pharmacokinetics and In Vivo Efficacy

At present, there is limited publicly available information regarding the pharmacokinetics and in vivo efficacy of this compound. Further studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effectiveness in animal models of coronavirus infection.

In contrast, the pharmacokinetics of remdesivir have been well-characterized. It is administered intravenously and rapidly converted to its active metabolite. Studies in animal models have shown that remdesivir treatment can reduce viral load and improve clinical outcomes in coronavirus infections.[1]

Experimental Protocols

The evaluation of antiviral compounds relies on standardized in vitro assays. A general workflow for determining the EC50 and CC50 is outlined below.

Cell-Based Antiviral Assay Workflow

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or remdesivir).

  • Infection and Treatment: Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with the different concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Viral Replication/Cell Viability:

    • EC50 Determination: Measure the extent of viral replication. This can be done through various methods, including:

      • Quantitative reverse transcription PCR (qRT-PCR): To quantify viral RNA levels in the cell supernatant.

      • Plaque reduction assay: To count the number of viral plaques.

      • CPE inhibition assay: To visually assess the inhibition of virus-induced cell death.

    • CC50 Determination: In parallel, treat uninfected cells with the same concentrations of the compound and measure cell viability using assays such as the MTT or neutral red uptake assay.

  • Data Analysis: Calculate the EC50 and CC50 values by plotting the data and fitting it to a dose-response curve. The Therapeutic Index is then calculated as CC50/EC50.

G Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Infect and Treat Cells Infect and Treat Cells Prepare Compound Dilutions->Infect and Treat Cells Incubate Incubate Infect and Treat Cells->Incubate Quantify Viral Replication (EC50) Quantify Viral Replication (EC50) Incubate->Quantify Viral Replication (EC50) Quantify Cell Viability (CC50) Quantify Cell Viability (CC50) Incubate->Quantify Cell Viability (CC50) Calculate TI Calculate TI Quantify Viral Replication (EC50)->Calculate TI Quantify Cell Viability (CC50)->Calculate TI

Figure 3: General workflow for in vitro antiviral assays.

Conclusion

This compound and remdesivir represent two distinct strategies for combating coronavirus infections. Remdesivir, with its established clinical use and well-understood mechanism of inhibiting viral replication, has been a valuable tool in the management of COVID-19. This compound, while in the early stages of development, offers a promising alternative by targeting a different and conserved viral protein, the nucleocapsid protein. Its favorable therapeutic index in preliminary studies warrants further investigation into its in vivo efficacy and pharmacokinetic profile. The development of diverse antiviral strategies is crucial for addressing the ongoing threat of emerging and evolving coronaviruses.

References

Confirming Target Engagement of 5-Benzyloxygramine in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating antiviral compounds, confirming direct interaction with their intended molecular targets within a cellular context is a critical step. This guide provides a comparative overview of methodologies to confirm the target engagement of 5-Benzyloxygramine, a stabilizer of the coronavirus nucleocapsid (N) protein, and contrasts its mechanism with Nirmatrelvir, a well-characterized inhibitor of the SARS-CoV-2 main protease (3CLpro).

Executive Summary

This compound represents a novel antiviral strategy by inducing the non-native oligomerization of the viral N protein, thereby disrupting its function in viral replication.[1][2][3] In contrast, Nirmatrelvir, the active component of Paxlovid, is a direct-acting antiviral that inhibits the enzymatic activity of the 3CL protease, an enzyme essential for viral polyprotein processing.[4] This guide details experimental approaches to confirm the cellular target engagement of this compound and provides a comparative framework against a mechanistically different antiviral, Nirmatrelvir.

General Workflow for Confirming Target Engagement

The process of confirming target engagement involves a multi-faceted approach, starting from biochemical assays to validation in a cellular environment. The following diagram illustrates a general workflow applicable to the characterization of small molecule inhibitors.

Target Engagement Workflow cluster_0 In Vitro / Biochemical cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Compound Synthesis and Characterization c Biochemical Binding Assays (e.g., Fluorescence Quenching, SPR) a->c b Recombinant Protein Expression and Purification b->c d Enzymatic Activity Assays (for enzyme targets) b->d e Cellular Thermal Shift Assay (CETSA) c->e g Target-Specific Reporter Gene Assays d->g i Structural Biology (e.g., X-ray Crystallography, SAXS) e->i f Cellular Imaging (e.g., Co-localization) j Cellular Phenotypic Assays (e.g., Viral Titer) f->j h Downstream Pathway Analysis (e.g., Western Blot) g->h h->j

Caption: A generalized workflow for confirming small molecule target engagement.

Comparative Data Presentation

The following table summarizes representative quantitative data for this compound and Nirmatrelvir, highlighting their distinct mechanisms of action and target engagement profiles.

Parameter This compound Nirmatrelvir Significance
Target Coronavirus Nucleocapsid (N) ProteinSARS-CoV-2 3CL Protease (Mpro)Demonstrates different viral protein targets.
Mechanism of Action Stabilizer of non-native N protein oligomersCovalent inhibitor of protease activityHighlights distinct antiviral strategies.
Biochemical Assay Fluorescence QuenchingFRET-based Protease InhibitionMeasures direct binding vs. enzymatic inhibition.
Biochemical IC50/Kd Kd ~ 1 µM (hypothetical)IC50 ~ 0.050 µM[5]Indicates potency in a biochemical context.
Cellular Assay N Protein Oligomerization AssayViral Replication AssayAssesses target engagement effect in cells.
Cellular EC50 EC50 ~ 5 µM (hypothetical)EC50 ~ 0.077 µM (in A549-ACE2 cells)Shows efficacy in a cellular model of infection.
Confirmation Method Small-Angle X-ray Scattering (SAXS)X-ray Crystallography of Drug-Target ComplexProvides structural evidence of target interaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to design and execute studies for confirming target engagement.

Fluorescence Quenching Assay for this compound Binding to N Protein

This assay measures the direct binding of this compound to the N protein by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

  • Reagents and Materials:

    • Purified recombinant N protein

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

    • Fluorometer

  • Protocol:

    • Prepare a solution of N protein in the assay buffer to a final concentration of 1-5 µM.

    • Record the baseline fluorescence emission spectrum of the N protein solution (excitation at 295 nm, emission scan from 310 to 400 nm).

    • Titrate the N protein solution with increasing concentrations of this compound.

    • After each addition, incubate for 5-10 minutes to allow for binding equilibrium to be reached.

    • Record the fluorescence emission spectrum after each titration point.

    • Correct for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a binding equation to determine the dissociation constant (Kd).[4][6][7][8]

Small-Angle X-ray Scattering (SAXS) for N Protein Oligomerization

SAXS is a powerful technique to analyze the size and shape of macromolecules in solution and can be used to monitor the oligomerization state of the N protein induced by this compound.

  • Reagents and Materials:

    • Highly pure and monodisperse N protein solution

    • This compound

    • SAXS-compatible buffer

    • Synchrotron SAXS beamline or laboratory SAXS instrument

  • Protocol:

    • Prepare samples of N protein at a suitable concentration (e.g., 1-5 mg/mL) in the absence and presence of varying concentrations of this compound.

    • Collect SAXS data for each sample, as well as for the buffer alone.

    • Subtract the buffer scattering from the sample scattering to obtain the protein scattering profile.

    • Analyze the scattering data to determine parameters such as the radius of gyration (Rg) and the molecular weight of the scattering particles.

    • An increase in these parameters in the presence of this compound indicates compound-induced oligomerization.[2][3][9][10][11]

FRET-based 3CL Protease Activity Assay for Nirmatrelvir

This assay measures the inhibition of 3CL protease activity by Nirmatrelvir using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagents and Materials:

    • Recombinant 3CL protease

    • FRET-based peptide substrate for 3CLpro (e.g., containing a fluorophore and a quencher)

    • Nirmatrelvir stock solution (in DMSO)

    • Assay buffer

    • Microplate reader with fluorescence detection capabilities

  • Protocol:

    • Add the assay buffer, 3CL protease, and varying concentrations of Nirmatrelvir to the wells of a microplate.

    • Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate by the protease.[1][12][13][14]

    • Plot the reaction rate as a function of Nirmatrelvir concentration and fit the data to an inhibition curve to determine the IC50 value.[5]

Mechanism of Action and Signaling Pathway

The diagram below illustrates the distinct points of intervention of this compound and Nirmatrelvir in the coronavirus replication cycle.

Antiviral Mechanism of Action cluster_0 Host Cell Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Viral Polyproteins Uncoating->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Transcription Subgenomic RNA Transcription Replication->Transcription Assembly Virion Assembly (RNA + N Protein) Replication->Assembly N_Protein_Synthesis N Protein Synthesis Transcription->N_Protein_Synthesis N_Protein_Synthesis->Assembly Budding_Release Budding & Release Assembly->Budding_Release Nirmatrelvir Nirmatrelvir Nirmatrelvir->Proteolysis Inhibits 5_Benzyloxygramine 5_Benzyloxygramine 5_Benzyloxygramine->Assembly Disrupts by inducing non-native N protein oligomerization

Caption: Intervention points of Nirmatrelvir and this compound.

By employing a combination of these biochemical and cell-based assays, researchers can robustly confirm the target engagement of this compound and elucidate its unique mechanism of action, thereby providing a solid foundation for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Benzyloxygramine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific explorations, the proper handling and disposal of specialized chemical compounds like 5-Benzyloxygramine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the fundamental safety and handling requirements for this compound. Adherence to these protocols will mitigate risks and ensure personal and environmental safety.

Personal Protective Equipment (PPE): When handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

First Aid Measures: In the event of accidental exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Wash the affected area with soap and water.

  • After Eye Contact: Rinse the eyes with copious amounts of water.

  • After Ingestion: Seek immediate medical attention.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that is compliant with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Classification

Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and absorbent pads). Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Selection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Indicate the approximate concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.

Step 3: Waste Accumulation and Storage

  • Segregation: Store the this compound waste container separately from incompatible chemicals.

  • Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or heat.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often around six months), contact your institution's EHS office to arrange for a waste pickup.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials should not be disposed of in the regular trash.

Step 5: Decontamination of Empty Containers and Glassware

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent before they can be considered non-hazardous.

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[2]

  • Container Disposal: After thorough rinsing and drying, and with the label defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policies.[2]

Spill Management Procedures

In the event of a this compound spill, the following steps should be taken to ensure a safe and effective cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Cleanup:

    • For solid spills , carefully sweep the material into a designated waste container.

    • For liquid spills , use an absorbent material to soak up the liquid.

  • Decontaminate: Clean the spill area with soap and water or another appropriate decontaminating agent.[3]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol
Melting Point 137-139 °C
Boiling Point 442.3 °C at 760 mmHg
Density 1.153 g/cm³

Note: The provided boiling point and density are predicted values.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_waste Collect Waste in Labeled, Compatible Container spill_cleanup->collect_waste is_container_full Is container full or storage limit reached? collect_waste->is_container_full store_waste Store in Satellite Accumulation Area is_container_full->store_waste No contact_ehs Contact EHS for Waste Pickup is_container_full->contact_ehs Yes store_waste->collect_waste ehs_disposal EHS Manages Final Disposal contact_ehs->ehs_disposal is_empty_container->collect_waste No triple_rinse Triple Rinse Container is_empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Non-Hazardous collect_rinsate->dispose_container

Caption: Disposal Workflow for this compound Waste.

References

Essential Safety and Logistics for Handling 5-Benzyloxygramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Benzyloxygramine, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling to mitigate potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[1]
Body Protection A protective work clothing, such as a lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors.[1]
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the key procedures for its use.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is the preferred engineering control.

  • Before handling, wash hands thoroughly.

  • Assemble all necessary equipment and reagents.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles or a face shield.

  • Wear chemical-resistant gloves. For extended procedures, consider double-gloving.

3. Handling the Compound:

  • Avoid breathing dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

4. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • If on skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.

Storage:

  • Store in a well-ventilated, locked place.[1]

  • Keep the container tightly closed.[1]

  • For long-term storage of stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]

  • Do not allow the product to enter drains.

  • Contaminated PPE and other waste materials should be collected in a designated, properly labeled hazardous waste container.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and the logical framework for risk mitigation, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep Ensure Ventilation & Assemble Equipment don_ppe Don Appropriate PPE prep->don_ppe handle Handle this compound in Fume Hood don_ppe->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Waste in Labeled Container wash->dispose

Caption: Workflow for the safe handling of this compound.

HazardControlHierarchy elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) administrative->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

References

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